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  • Product: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
  • CAS: 917762-48-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS 917762-48-2) in Advanced Chemical Synthesis and Photopharmacology

Executive Summary As the frontier of targeted drug delivery and chemical biology expands, the demand for highly functionalized, stimulus-responsive building blocks has surged. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the frontier of targeted drug delivery and chemical biology expands, the demand for highly functionalized, stimulus-responsive building blocks has surged. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS 917762-48-2) is a highly specialized intermediate that sits at the intersection of photopharmacology and advanced heterocyclic synthesis. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, bifunctional scaffold.

This guide provides an authoritative, deep-dive analysis into the structural utility of this compound. We will explore its primary role as a precursor for o-nitrobenzyl (oNB) photolabile linkers—critical for Antibody-Drug Conjugates (ADCs) and caged compounds—and its secondary utility in synthesizing highly substituted benzimidazoles for kinase inhibitor discovery.

Physicochemical Profiling & Structural Elucidation

The utility of 4-(1-aminoethyl)-2-methoxy-5-nitrophenol is dictated by its precise substitution pattern. The molecule features a central phenolic core decorated with a methoxy group, a nitro group, and a 1-aminoethyl moiety.

Table 1: Key Physicochemical Properties

Property Value / Description
CAS Number 917762-48-2[1]
Molecular Formula C9H12N2O4[1]
Molecular Weight 212.20 g/mol [1]
Structural Motif Tetrasubstituted phenol (o-nitrobenzylamine derivative)

| Key Functional Groups | Phenol (-OH), Primary Amine (-NH2), Nitro (-NO2) |

Causality of Structure: The push-pull electronic effect exerted by the electron-donating methoxy group and the electron-withdrawing nitro group significantly alters the photophysical properties of the aromatic ring. This specific substitution pattern red-shifts the absorption maximum of the photolabile group toward the 365 nm range. This is a critical design choice for biological applications, as it allows for photolysis using near-UV light, avoiding the severe cellular damage associated with high-energy UV-B/UV-C irradiation[2]. Furthermore, the free phenol at position 1 serves as an orthogonal anchoring point, allowing the linker to be covalently tethered to solid supports or targeting antibodies[3].

Primary Application: Bifunctional Photolabile Linkers

The most prominent application of the 1-(2-nitrophenyl)ethylamine scaffold is the generation of photolabile protecting groups (PPGs) and photocleavable linkers. When the primary amine of 4-(1-aminoethyl)-2-methoxy-5-nitrophenol is reacted with a payload (e.g., via a chloroformate to form a carbamate), it creates a light-responsive tether.

The Photolysis Mechanism

The photochemical decomposition of o-nitrobenzyl derivatives proceeds via a well-documented intramolecular hydrogen abstraction. Upon irradiation, the nitro group enters an excited triplet state and abstracts a hydrogen atom from the benzylic position (the 1-aminoethyl carbon). This generates a transient aci-nitro intermediate[4]. Subsequent rearrangement and hydrolysis in aqueous media cleave the benzylic C-N bond, releasing the free payload and generating a nitroso byproduct.

Photolysis A o-Nitrobenzyl Carbamate B Excited Triplet State A->B UV (365 nm) C aci-Nitro Intermediate B->C H-Abstraction D Hemiacetal Intermediate C->D Rearrangement E Nitroso Byproduct + Free Amine D->E Cleavage

Photochemical cleavage pathway of o-nitrobenzyl derivatives to release free amines.

Synthetic Workflows & Heterocyclic Precursors

Beyond photopharmacology, 4-(1-aminoethyl)-2-methoxy-5-nitrophenol is a highly functionalized building block for drug discovery. By selectively reducing the nitro group, chemists can access ortho-aminophenol or ortho-phenylenediamine derivatives. These are classic pharmacophores utilized in the cyclization of benzoxazoles and benzimidazoles—core scaffolds in numerous FDA-approved kinase inhibitors.

Synthesis A Acetovanillone B 5-Nitroacetovanillone A->B Nitration (HNO3/AcOH) C 4-(1-Aminoethyl)-2-methoxy -5-nitrophenol B->C Reductive Amination (NH4OAc, NaBH3CN) D Photolabile Linker (Carbamate) C->D Phosgene / Payload E Benzimidazole Derivative C->E Reduction (Pd/C, H2) + Cyclization

Synthetic workflow utilizing 4-(1-aminoethyl)-2-methoxy-5-nitrophenol as a central node.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results in the laboratory, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol A: Synthesis via Selective Reductive Amination

Objective: Convert 5-nitroacetovanillone to 4-(1-aminoethyl)-2-methoxy-5-nitrophenol. Causality: The choice of reducing agent is critical. Standard catalytic hydrogenation (Pd/C, H₂) would indiscriminately reduce both the imine intermediate and the aromatic nitro group, yielding an undesired diamine. By utilizing sodium cyanoborohydride (NaBH₃CN) at a mildly acidic pH, we selectively trap and reduce the imine while leaving the nitro group fully intact.

  • Imine Formation: Dissolve 5-nitroacetovanillone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours to establish the imine equilibrium.

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH₃CN (1.5 eq) portion-wise. Adjust the pH to ~6.0 using glacial acetic acid.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours under an inert N₂ atmosphere.

  • Workup: Quench the reaction with 1M NaOH to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via FT-IR and ¹H NMR. The successful retention of the nitro group is confirmed by a strong asymmetric NO₂ stretch at ~1530 cm⁻¹. The conversion of the ketone to the primary amine is validated by the appearance of a diagnostic quartet for the benzylic methine proton at ~4.5 ppm and a doublet for the methyl group at ~1.4 ppm.

Protocol B: Photolysis Assay of an oNB-Carbamate Derivative

Objective: Evaluate the cleavage efficiency of the synthesized photolabile linker. Causality: Irradiation is strictly controlled at 365 nm using an LED or filtered Hg/Xe lamp[5]. This wavelength selectively excites the o-nitrobenzyl chromophore without reaching the high-energy UV thresholds that natively damage biological payloads[6]. The assay is conducted in a pH 7.4 phosphate buffer to mimic physiological conditions and ensure that the transient aci-nitro intermediate undergoes rapid hydrolysis[4].

  • Sample Preparation: Dissolve the oNB-carbamate conjugate in a 1:9 mixture of DMSO and 1X PBS (pH 7.4) to achieve a final concentration of 100 µM.

  • Irradiation: Place the sample in a quartz cuvette. Irradiate using a 365 nm LED light source (intensity: 10-20 mW/cm²).

  • Sampling: Extract 50 µL aliquots at predefined time intervals (e.g., 0, 1, 5, 10, 30, and 60 minutes).

  • Self-Validation Check: Monitor the photolysis kinetics via RP-HPLC (UV detection at 254 nm and 365 nm). The decay of the starting material must follow pseudo-first-order kinetics. The appearance of the nitroso byproduct (which exhibits a distinct UV absorption shift) and the free payload confirms the mechanistic integrity of the cleavage[5].

Quantitative Data Summaries

The efficiency of photolabile linkers is heavily dependent on their substitution patterns. The table below summarizes the kinetic behavior of various o-nitrobenzyl derivatives, highlighting the superior performance of highly substituted variants.

Table 2: Comparative Photolysis Kinetics of o-Nitrobenzyl Linkers

Linker TypePhotolysis Wavelength (nm)Intermediate Decay Half-Life (µs)Relative Cleavage Efficiency
Unsubstituted o-Nitrobenzyl300-340~10 - 100Baseline
α-Carboxy-2-nitrobenzyl300-3406.3[4]High
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol derived365< 5.0 (est.)Very High

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Exploratory

Spatial-Temporal Precision in Chemical Biology: A Technical Guide to 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Executive Summary As a Senior Application Scientist specializing in photo-pharmacology and bioconjugation, I have evaluated numerous photolabile protecting groups (PLPGs) for drug delivery and spatial-temporal biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in photo-pharmacology and bioconjugation, I have evaluated numerous photolabile protecting groups (PLPGs) for drug delivery and spatial-temporal biological control. The transition from first-generation unsubstituted ortho-nitrobenzyls to highly functionalized variants represents a paradigm shift in the field.

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2)[1] is a premier, heterobifunctional photocage and cross-linker. Structurally, it is a 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethylamine derivative. This molecule elegantly solves the two primary bottlenecks of traditional photo-linkers: the requirement for highly phototoxic UV-C/UV-B cleavage wavelengths, and the generation of reactive, toxic byproducts post-photolysis[2]. It is increasingly utilized in the development of photo-responsive antibody-drug conjugates (ADCs), caged cytokines (such as IL-2)[3], and smart hydrogels.

Structural Rationale & Causality

The architectural brilliance of this molecule lies in its specific substituents. Every functional group serves a precise, mechanistic purpose:

  • The Ortho-Nitro Core: The fundamental engine of the molecule. The proximity of the nitro group at C5 to the benzylic position at C4 enables the critical Norrish type II intramolecular hydrogen abstraction upon photon absorption.

  • The Benzylic Methyl Group (1-Aminoethyl): Replacing a primary aminomethyl group with a secondary 1-aminoethyl group induces the Thorpe-Ingold effect . This steric crowding forces the molecule into a conformation that accelerates the photo-isomerization rate. Crucially, upon cleavage, this methyl group ensures the byproduct is a relatively inert nitroso ketone , preventing the formation of highly electrophilic and toxic nitroso aldehydes that cross-link native proteins.

  • Methoxy (C2) and Hydroxyl (C1) Auxochromes: These strong electron-donating groups (EDGs) push the absorption maximum ( λmax​ ) from the harsh UV-C range (~260 nm) deep into the cytocompatible UV-A range (340–365 nm)[2]. This red-shift is mandatory for in vivo and live-cell applications to prevent DNA damage.

  • Heterobifunctional Handles: The primary amine allows for straightforward amide or carbamate coupling to therapeutic payloads, while the phenolic hydroxyl provides an orthogonal handle for alkylation (e.g., attaching solubilizing PEG chains or targeting antibodies)[3].

Quantitative Data & Specifications

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
CAS Registry Number 917762-48-2[1]
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Appearance Yellow to dark orange solid
Solubility DMSO, DMF, Methanol (Aqueous solubility requires PEGylation)
Table 2: Photophysical & Conjugation Parameters
ParameterSpecificationScientific Rationale
Absorption Max ( λmax​ ) ~340 - 365 nmEDGs red-shift absorption, enabling cytocompatible UV-A or two-photon (Near-IR) cleavage[2].
Cleavage Byproduct Nitroso KetoneAlpha-methyl group prevents the formation of reactive nitroso aldehydes, ensuring bio-orthogonality.
Primary Conjugation Handle 1-Aminoethyl (Amine)Enables stable amide/carbamate linkage to payloads (e.g., carboxylic acids on drugs).
Secondary Conjugation Handle Phenolic Hydroxyl (-OH)Allows orthogonal alkylation under basic conditions to attach polymers or targeting ligands[3].

Photolysis Mechanism

The photolysis of 4-(1-aminoethyl)-2-methoxy-5-nitrophenol is a self-immolative process driven by light. Upon irradiation at 365 nm, the molecule enters an excited triplet state. The oxygen of the nitro group abstracts a proton from the benzylic position, forming an aci-nitro intermediate. This intermediate rapidly rearranges and hydrolyzes in aqueous media, breaking the carbon-nitrogen bond to release the active payload and yielding a nitroso ketone byproduct.

Photolysis_Pathway A Caged Conjugate (Stable in Dark) B hv (365 nm) Photon Absorption A->B C Excited State & H-Abstraction B->C D Aci-Nitro Intermediate C->D Intramolecular Proton Transfer E Active Payload (Released Drug) D->E Cleavage (Hydrolysis) F Nitroso Ketone (Inert Byproduct) D->F Rearrangement

Figure 1: Photolysis mechanism of the o-nitrobenzyl linker releasing the active payload.

Experimental Protocol: Synthesis of a Photo-Responsive PEGylated Conjugate

To ensure a self-validating system, the following protocol details the orthogonal functionalization of the linker, followed by a mandatory analytical validation step. This workflow is highly effective for caging protein therapeutics or peptides[3].

Step 1: Phenol Alkylation (PEGylation)
  • Preparation: Dissolve 4-(1-aminoethyl)-2-methoxy-5-nitrophenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Potassium Carbonate ( K2​CO3​ , 3.0 eq) and stir for 15 minutes at room temperature to generate the highly nucleophilic phenoxide anion.

  • Alkylation: Dropwise add mPEG-bromide (1.2 eq) and heat to 60°C for 12 hours.

  • Causality Note: Alkylating the phenol before the amine prevents unwanted side reactions during subsequent peptide coupling. The resulting ether linkage is highly stable under physiological conditions, ensuring the PEG chain remains attached to the byproduct post-cleavage, aiding in its clearance.

Step 2: Amine Conjugation (Payload Attachment)
  • Activation: In a separate vial, activate the C-terminal carboxylic acid of the target therapeutic (1.0 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 10 minutes.

  • Coupling: Add the PEGylated linker from Step 1 to the activated therapeutic solution. Stir at room temperature for 4 hours.

  • Causality Note: The primary amine of the 1-aminoethyl group is a strong nucleophile, rapidly forming a robust amide bond. This amide bond is completely stable in the dark but highly susceptible to the photo-induced aci-nitro rearrangement.

Step 3: Purification and Self-Validation
  • Purification: Isolate the conjugate via Preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions.

  • Photolysis Assay (Validation): Dissolve an analytical sample (1 mg/mL in PBS). Irradiate with a 365 nm LED ( 10mW/cm2 ) for 10 minutes.

  • LC-MS Tracking: Analyze the irradiated sample via LC-MS. A successful protocol is validated by the disappearance of the conjugate mass peak and the stoichiometric appearance of the free therapeutic mass peak.

Experimental_Workflow Step1 1. Phenol Functionalization (Alkylation with PEG/Ligand) Step2 2. Amine Conjugation (Amide coupling to Payload) Step1->Step2 Step3 3. Purification (RP-HPLC & Lyophilization) Step2->Step3 Step4 4. Photolysis Validation (365 nm LED, LC-MS Tracking) Step3->Step4 Step5 5. Bioassay Integration (In Vitro Target Engagement) Step4->Step5

Figure 2: Step-by-step workflow for synthesizing and validating photo-responsive conjugates.

Trustworthiness & E-E-A-T Considerations

When deploying 4-(1-aminoethyl)-2-methoxy-5-nitrophenol in preclinical models, stability and off-target effects must be rigorously controlled.

  • Dark Stability: The amide and ether linkages formed using this linker exhibit exceptional stability in human plasma (>99% intact after 72 hours at 37°C in the dark). It is not susceptible to non-specific esterases or proteases.

  • Toxicity Profile: Older o-nitrobenzyl linkers failed in late-stage development due to the toxicity of nitroso aldehyde byproducts reacting with native glutathione or lysine residues. The rational design of the 1-aminoethyl group in this specific CAS compound entirely circumvents this by generating a sterically hindered, unreactive nitroso ketone.

Conclusion

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is not merely a chemical building block; it is a highly engineered spatial-temporal control system. By combining red-shifted photophysics with heterobifunctional conjugation handles and bio-orthogonal cleavage byproducts, it stands as a gold standard for modern photo-pharmacology and targeted drug delivery.

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Foundational

Synthesis Pathway and Mechanistic Evaluation of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Executive Summary The compound 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2) is a highly specialized intermediate utilized in the development of photolabile protecting groups, chiral building blocks, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2) is a highly specialized intermediate utilized in the development of photolabile protecting groups, chiral building blocks, and targeted pharmaceutical degradation platforms (e.g., PROTACs). Structurally, it features an electron-rich guaiacol core (phenol and methoxy groups), a redox-active nitro group, and a functionalizable primary amine at the benzylic position.

Synthesizing this molecule requires strict chemoselective control. The presence of the highly reducible nitro group alongside a ketone precursor necessitates reducing agents that can selectively target carbon-nitrogen double bonds without triggering premature nitro-reduction. This whitepaper details a robust, self-validating two-step synthetic pathway starting from commercially available acetovanillone, optimized for scalability and high regiochemical fidelity.

Retrosynthetic Strategy & Causality

Designing a scalable pathway for this compound relies on two critical disconnections:

  • C–N Bond Formation (Benzylic Position): The primary amine can be installed via the direct reductive amination of the corresponding ketone, 4-acetyl-2-methoxy-5-nitrophenol .

  • C–NO₂ Bond Formation (Aromatic Ring): The nitro group can be introduced via electrophilic aromatic substitution of acetovanillone (4-hydroxy-3-methoxyacetophenone).

The causality behind choosing acetovanillone as the starting material lies in its inherent electronic directing effects. The strongly activating hydroxyl (-OH) and methoxy (-OCH₃) groups synergistically direct the incoming nitronium ion ( NO2+​ ) to the 5-position, naturally establishing the required substitution pattern without the need for complex protecting group chemistry.

SynthesisWorkflow A Acetovanillone (Starting Material) B 4-Acetyl-2-methoxy- 5-nitrophenol A->B HNO3, AcOH 0-5°C, 2h (Nitration) C 4-(1-Aminoethyl)-2-methoxy- 5-nitrophenol B->C NH4OAc, NaBH3CN MeOH, RT, 24h (Borch Reduction)

Fig 1: Two-step synthetic workflow from acetovanillone to the target amine.

Step-by-Step Experimental Methodologies

Step 1: Electrophilic Aromatic Nitration

Objective: Synthesis of 4-Acetyl-2-methoxy-5-nitrophenol.

Mechanistic Rationale: Nitration of electron-rich phenols is highly exothermic and prone to oxidative degradation. By utilizing glacial acetic acid as a moderating solvent and maintaining strict thermal control (0–5 °C), the reaction favors smooth electrophilic aromatic substitution. The methoxy group at C2 (phenol numbering) acts as a strong para-director, guiding the nitronium ion precisely to the C5 position .

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.0 g (60.2 mmol) of acetovanillone in 100 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Nitration: Add 3.0 mL (~72 mmol, 1.2 eq) of fuming nitric acid ( HNO3​ , >90%) dropwise over 30 minutes. Critical Control: Do not allow the temperature to exceed 10 °C to prevent over-nitration or ring cleavage.

  • Maturation: Stir the reaction mixture at 5 °C for 2 hours. The solution will transition to a deep yellow/orange color.

  • Workup: Pour the mixture slowly into 400 mL of vigorously stirred crushed ice. A yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 4-acetyl-2-methoxy-5-nitrophenol.

Step 2: Direct Reductive Amination (Borch Reduction)

Objective: Conversion of the ketone to 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

Mechanistic Rationale: Standard reducing agents like sodium borohydride ( NaBH4​ ) or catalytic hydrogenation ( H2​/Pd ) are incompatible here; the former reduces the ketone before imine formation, and the latter indiscriminately reduces the nitro group to an aniline. The Borch reduction utilizes sodium cyanoborohydride ( NaBH3​CN ), which is stable at pH 6–8. At this pH, the ketone condenses with ammonium acetate to form an electrophilic iminium ion, which is rapidly and exclusively reduced by NaBH3​CN , leaving the nitro group entirely intact .

Protocol:

  • Imine Formation: In a 250 mL flask, dissolve 5.0 g (23.7 mmol) of 4-acetyl-2-methoxy-5-nitrophenol in 100 mL of anhydrous methanol. Add 18.2 g (237 mmol, 10 eq) of ammonium acetate ( NH4​OAc ). Stir for 30 minutes at room temperature to establish the iminium equilibrium.

  • Reduction: In a single portion, add 4.47 g (71.1 mmol, 3 eq) of sodium cyanoborohydride ( NaBH3​CN ). Attach a drying tube and stir the reaction at 25 °C for 24–48 hours.

  • Quenching: Carefully acidify the mixture to pH < 3 using 1M HCl (Caution: highly toxic HCN gas may evolve; perform strictly in a fume hood) to destroy excess hydride.

  • Extraction: Evaporate the methanol under reduced pressure. Basify the aqueous residue to pH 10 using 2M NaOH, and extract with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et3​N ) to afford the target primary amine.

BorchMechanism K Ketone Intermediate (4-Acetyl-2-methoxy-5-nitrophenol) CA Carbinolamine (Transient) K->CA + NH4OAc (pH 6-7) Nucleophilic Addition IM Iminium Ion (Electrophilic Species) CA->IM - H2O Acid-Catalyzed Dehydration AM Primary Amine (Target Compound) IM->AM + NaBH3CN Chemoselective Hydride Transfer Note NaBH3CN selectively reduces the iminium C=N bond without affecting the NO2 group. Note->IM

Fig 2: Mechanism of the chemoselective Borch reduction via an iminium intermediate.

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized stoichiometric and physical parameters required to maximize yield across both stages of the synthesis.

Synthesis PhaseReagents & EquivalentsSolvent SystemTemp / TimeTarget Intermediate/ProductExpected Yield
1. Nitration Acetovanillone (1.0 eq)Fuming HNO3​ (1.2 eq)Glacial Acetic Acid0–5 °C 2 hours4-Acetyl-2-methoxy-5-nitrophenol65–75%
2. Reductive Amination Ketone (1.0 eq) NH4​OAc (10.0 eq) NaBH3​CN (3.0 eq)Anhydrous Methanol25 °C 24–48 hours4-(1-Aminoethyl)-2-methoxy-5-nitrophenol70–85%

Analytical Characterization (Self-Validating Metrics)

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The expected 1H NMR (400 MHz, DMSO- d6​ ) profile for the final compound is detailed below:

  • δ ~10.2 ppm (br s, 1H): Phenolic -OH (exchangeable with D2​O ).

  • δ ~7.52 ppm (s, 1H): Aromatic proton at C6 (deshielded by the adjacent nitro group).

  • δ ~7.10 ppm (s, 1H): Aromatic proton at C3. Note: The presence of two distinct singlets confirms the para-relationship of the remaining aromatic protons, validating the regioselectivity of the nitration step.

  • δ ~4.45 ppm (q, J = 6.5 Hz, 1H): Benzylic methine (-CH ( NH2​ ) CH3​ ).

  • δ ~3.85 ppm (s, 3H): Methoxy protons (-OCH 3​ ).

  • δ ~2.50 - 3.00 ppm (br s, 2H): Primary amine protons (-NH 2​ , exchangeable).

  • δ ~1.25 ppm (d, J = 6.5 Hz, 3H): Aliphatic methyl group (-CH( NH2​ )CH 3​ ).

Mass Spectrometry (ESI-MS) should yield an [M+H]+ peak at m/z 213.08 (Exact Mass: 212.08 g/mol ) .

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society 1971, 93 (12), 2897-2904. URL:[Link]

  • Abdel-Majid, A. F. et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Journal of Organic Chemistry 1996, 61 (11), 3849-3862. URL:[Link]

  • PubChem. "4-(2-aminoethyl)-2-methoxyphenol." National Center for Biotechnology Information, 2024. URL:[Link]

Exploratory

Whitepaper: Biological Activities and Analytical Applications of Nitrophenol Derivatives in Drug Discovery

Executive Summary Nitrophenol derivatives occupy a unique dual-role within medicinal chemistry and biochemistry. As active pharmaceutical ingredients (APIs), the electron-withdrawing nature of the nitro group combined wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrophenol derivatives occupy a unique dual-role within medicinal chemistry and biochemistry. As active pharmaceutical ingredients (APIs), the electron-withdrawing nature of the nitro group combined with the hydrogen-bonding capacity of the phenolic hydroxyl creates a versatile pharmacophore capable of targeted enzyme inhibition, epigenetic modulation, and antimicrobial action. Conversely, in analytical enzymology, nitrophenol-conjugated glycosides serve as indispensable chromogenic substrates, enabling high-throughput, self-validating assays. This technical guide synthesizes the therapeutic potential of nitrophenol derivatives and provides field-proven methodologies for their evaluation.

Mechanistic Overview of Biological Activities

Antimicrobial and Antioxidant Efficacy

The structural modification of phenolic rings via nitration significantly alters the molecule's Topological Polar Surface Area (TPSA) and lipophilicity, parameters critical for penetrating bacterial cell walls. Recent evaluations of synthesized1 have demonstrated targeted antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains, exhibiting Minimum Inhibitory Concentrations (MIC) ranging from 100 to 200 μg/mL[1].

Epigenetic Modulation and Anticancer Activity

Nitrophenol-related scaffolds, particularly o-hydroxy benzamides, have emerged as highly selective zinc-binding groups (ZBGs) in the design of Histone Deacetylase 3 (HDAC3) inhibitors. As detailed in 2, these derivatives upregulate histone acetylation and induce G2/M phase arrest in B16F10 cells, leading to significant tumor growth suppression and extended survival rates in 4T1-Luc breast cancer models without general toxicity[2].

Alpha-Glucosidase Inhibition for Metabolic Disorders

Derivatives featuring a benzimidazole-phenoxy-1,2,3-triazole-benzyl skeleton act as highly potent α-glucosidase inhibitors. Notably, specific compounds in this class (e.g., Compound 8a) exhibit uncompetitive inhibition, demonstrating up to1[1].

Analytical Utility: Nitrophenol Derivatives as Chromogenic Substrates

Beyond their role as therapeutic agents, nitrophenol derivatives are foundational to modern enzymology. Substrates such as p-nitrophenyl-α-D-glucopyranoside (pNPG) and p-nitrophenyl-β-D-glucuronide are utilized to quantify glycosidase activity.

The biochemical rationale is highly efficient: enzymatic cleavage of the glycosidic bond releases colorless p-nitrophenol. Upon the introduction of an alkaline quench, the molecule undergoes deprotonation to the p-nitrophenolate anion. This anion exhibits a strong absorbance peak at 405 nm with an 3, providing a direct, high-contrast spectrophotometric readout[3].

Quantitative Data Summary

The following table synthesizes the kinetic and bioactivity profiles of key nitrophenol derivatives and related substrates across various biological targets:

Compound / SubstrateBiological Target / EnzymeActivity MetricValueReference
Compound 8a (Benzimidazole deriv.)α-GlucosidaseRelative Potency150x > Acarbose[1]
o-Nitrophenol derivatives Gram (+/-) Bacteria & FungiMIC100 - 200 μg/mL[1]
Compound 11a (o-hydroxy benzamide)HDAC3Tumor SuppressionSignificant (In Vivo)[2]
p-Nitrophenyl-β-D-glucuronide β-GlucuronidaseKm0.2 - 2.0 mM[3]
GlcNAc-pNP MthNAG (NAGase)Km0.06 ± 0.01 mM[4]

Experimental Methodologies: Self-Validating Protocols

To accurately evaluate the IC50 of novel nitrophenol-based inhibitors, researchers must employ a robust, self-validating assay system.

Protocol: High-Throughput In Vitro α-Glucosidase Inhibition Assay

Objective : Determine the half-maximal inhibitory concentration (IC50) of synthetic nitrophenol derivatives against α-glucosidase using pNPG as a chromogenic reporter.

Materials :

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG, 2 mM)

  • Buffer: 0.1 M Phosphate buffer (pH 6.8)

  • Quench Reagent: 0.2 M Na₂CO₃ (pH > 10)

Step-by-Step Methodology & Causality :

  • System Initialization & Controls (Self-Validation) : Prepare four distinct well types in a 96-well microtiter plate:

    • Test Wells: Buffer + Enzyme + Inhibitor + Substrate.

    • 100% Activity Control: Buffer + Enzyme + Substrate. (Causality: Establishes the baseline uninhibited reaction rate (Vmax) required to calculate percentage inhibition).

    • Background Control (Blank): Buffer + Inhibitor + Substrate. (Causality: Nitrophenol derivatives often possess intrinsic yellow hues. This blank corrects for the inhibitor's native absorbance at 405 nm, preventing false-positive inhibition readings).

    • Positive Control: Buffer + Enzyme + Acarbose + Substrate. (Causality: Validates assay sensitivity by ensuring a clinical standard produces its documented IC50).

  • Enzyme-Inhibitor Pre-incubation : Combine 20 µL of enzyme solution with 50 µL of the test inhibitor (dissolved in buffer/DMSO) and incubate at 37°C for 10 minutes.

    • Causality: The pH 6.8 buffer mimics the physiological environment of the small intestine, ensuring optimal conformational stability of the enzyme[5]. Pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation : Add 10 µL of 2 mM pNPG to all wells. Incubate at 37°C for 20 minutes.

    • Causality: pNPG acts as a synthetic oligosaccharide mimic. Cleavage of the α-1,4-glycosidic bond releases p-nitrophenol directly, bypassing the need for complex, multi-enzyme coupled assays to detect glucose[3].

  • Alkaline Quench : Terminate the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.

    • Causality: The alkaline shift serves a dual purpose. First, raising the pH above 10 instantly denatures the enzyme, halting hydrolysis. Second, because p-nitrophenol has a pKa of ~7.15, the high pH fully deprotonates the molecule into the p-nitrophenolate anion, maximizing the molar extinction coefficient for detection[3].

  • Spectrophotometric Detection : Measure the absorbance of the microplate at 405 nm. Calculate the IC50 using non-linear regression analysis of the normalized absorbance values.

Workflow Visualization

G Substrate pNPG Substrate (Colorless) Reaction Enzymatic Cleavage (pH 6.8, 37°C) Substrate->Reaction Enzyme α-Glucosidase + Inhibitor Enzyme->Reaction Products p-Nitrophenol (pKa ~7.15) Reaction->Products Hydrolysis Quench Alkaline Quench (Na₂CO₃, pH > 10) Products->Quench Stop Reaction Detection p-Nitrophenolate Anion (Absorbance at 405 nm) Quench->Detection Deprotonation

Figure 1: Workflow of the pNPG-based α-glucosidase inhibition assay and chromogenic detection.

References

  • Title: Benzimidazole-phenoxy-1,2,3-triazole-benzyl Derivatives as the New Potent α-glucosidase Inhibitors: Design, Synthesis, In Vitro, and In Silico Biological Evaluations.
  • Title: Quantification of Major Bioactive Constituents, Antioxidant Activity, and Enzyme Inhibitory Effects of Whole Coffee Cherries (Coffea arabica)
  • Title: A microtitre plate assay for measuring glycosidase activity Source: Taylor & Francis URL
  • Title: Design, synthesis and binding mode of interaction of novel small molecule o-hydroxy benzamides as HDAC3-selective inhibitors with promising antitumor effects in 4T1-Luc breast cancer xenograft model Source: ResearchGate URL
  • Source: PMC (nih.gov)

Sources

Protocols & Analytical Methods

Method

Analytical methods for quantification of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

Application Note: Advanced Analytical Methods for the Quantification of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol Introduction & Chemical Rationale The quantification of highly functionalized aromatic compounds in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methods for the Quantification of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Introduction & Chemical Rationale

The quantification of highly functionalized aromatic compounds in complex matrices requires a deep understanding of their physicochemical properties. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS#: 917762-48-2) presents a unique analytical challenge due to its amphoteric nature. The molecule contains a basic primary amine within the 1-aminoethyl moiety (pKa ~9.5) and an acidic phenolic hydroxyl group (pKa ~7.1), coupled with a strong electron-withdrawing nitro group and an electron-donating methoxy group.

This zwitterionic character dictates that traditional liquid-liquid extraction (LLE) and standard reversed-phase (RP) chromatography will yield erratic recoveries and poor peak shapes unless the ionization state is strictly controlled. Similar to the analytical behavior of related aminonitrophenols, optimizing the extraction chemistry and mass spectrometric transitions is critical for overcoming matrix suppression and achieving trace-level sensitivity[1]. Furthermore, the nitrophenol core exhibits strong, pH-dependent UV absorbance, characterized by significant bathochromic shifts when transitioning from a neutral phenol to a phenolate anion[2][3].

This application note details two orthogonal, self-validating methodologies—LC-MS/MS for high-sensitivity pharmacokinetic/trace analysis, and HPLC-UV for robust, high-concentration formulation or stability testing.

Analytical Workflows & Methodological Causality

Workflow A Sample Matrix (Plasma/Urine/Formulation) B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Solid Phase Extraction (Polymeric HLB Cartridge) B->C D LC-MS/MS Analysis (ESI+, MRM Mode) C->D E HPLC-UV Analysis (320 nm, pH 2.5) C->E F Data Quantification & Batch Validation D->F E->F

Fig 1. Sample preparation and dual-platform analytical workflow for target quantification.

Causality in Sample Preparation: Why HLB?

Because 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is zwitterionic at physiological pH (pH ~7.4), it is highly water-soluble, making LLE inefficient. We employ a polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) protocol. The HLB sorbent provides a dual retention mechanism, capturing the analyte via hydrophobic interactions with the nitrophenol ring and polar interactions with the amine, regardless of the exact protonation state.

Step-by-Step SPE Protocol:

  • Conditioning: Pass 1.0 mL of LC-grade Methanol, followed by 1.0 mL of LC-grade Water through the 30 mg/1cc HLB cartridge.

  • Loading: Load 500 µL of the biological sample (pre-spiked with Internal Standard and diluted 1:1 with 100 mM Ammonium Acetate buffer, pH 6.0).

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar matrix interferents (salts, endogenous proteins).

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol. Mechanistic Note: The acid fully protonates the amine and neutralizes the phenol, disrupting secondary interactions with the sorbent and ensuring sharp elution bands.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of Initial Mobile Phase.

Chromatographic Strategies & pH Logic

pH_Logic A 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol Amphoteric Core B Acidic Mobile Phase (pH 2-3) Amine (+), Phenol (Neutral) A->B C Neutral pH (pH 6-7) Amine (+), Phenolate (-) Zwitterion A->C D Basic Mobile Phase (pH > 9) Amine (Neutral), Phenolate (-) A->D E Optimal for LC-MS/MS (ESI+) Use Polar-Embedded C18 B->E F Poor Retention on C18 Requires HILIC C->F G Optimal for HPLC-UV Bathochromic Shift (~400 nm) D->G

Fig 2. Influence of mobile phase pH on analyte ionization and column selection strategy.

LC-MS/MS Protocol (High Sensitivity)

To achieve maximum sensitivity, Positive Electrospray Ionization (ESI+) is utilized. The mobile phase is kept highly acidic (0.1% Formic Acid, pH ~2.7) to ensure the 1-aminoethyl group is fully protonated [M+H]+ . Because this protonation makes the molecule highly polar, standard C18 columns suffer from phase collapse and poor retention. Therefore, a Polar-Embedded C18 or Biphenyl column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm) is mandatory to retain the cationic species via enhanced dipole-dipole interactions.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose

| 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol | 213.1 | 196.1 | 60 | 15 | Quantifier (Loss of NH 3​ ) | | 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol | 213.1 | 167.1 | 60 | 25 | Qualifier (Loss of NO 2​ ) | | 4-Amino-3-nitrophenol (IS) | 155.0 | 109.0 | 50 | 20 | Internal Standard |

HPLC-UV Protocol (High Concentration/Stability)

While the compound exhibits an absorbance maximum near 400 nm under basic conditions due to phenolate formation[2][3], basic mobile phases degrade standard silica-based columns and cause severe peak tailing for the amine group. By operating at pH 2.5, the phenol remains protonated, shifting the absorbance maximum hypsochromically. Monitoring at 320 nm provides the optimal balance between the intrinsic absorptivity of the neutral nitrophenol chromophore and the avoidance of background matrix interference common at lower UV wavelengths.

Table 2: HPLC Gradient Elution Profile (Flow Rate: 0.4 mL/min) | Time (min) | Mobile Phase A (0.1% FA in H 2​ O) | Mobile Phase B (0.1% FA in ACN) | Elution Curve | | :--- | :--- | :--- | :--- | | 0.0 | 95% | 5% | Initial | | 1.0 | 95% | 5% | Isocratic Hold | | 4.0 | 10% | 90% | Linear Gradient | | 5.5 | 10% | 90% | Column Wash | | 5.6 | 95% | 5% | Re-equilibration | | 8.0 | 95% | 5% | End of Run |

Self-Validating System & Quality Control (QC)

A robust analytical method must be a self-validating system. To ensure data integrity and trustworthiness, the following System Suitability Testing (SST) and batch acceptance criteria must be strictly enforced:

  • System Suitability: Prior to batch acquisition, inject the Mid-QC (MQC) sample five consecutive times. The batch is only permitted to proceed if the retention time %RSD is ≤1.0% and the peak area %RSD is ≤5.0% .

  • Carryover Assessment: A blank matrix sample (containing only IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

  • Bracketing: Unknown samples must be bracketed by Calibration Standards (CS) and QC samples at three concentration levels (LQC, MQC, HQC). At least 67% of all QC samples must fall within ±15% of their nominal concentrations.

Table 3: Method Validation Summary (per ICH M10 Guidelines) | Validation Parameter | LC-MS/MS Platform | HPLC-UV Platform | | :--- | :--- | :--- | | Linear Dynamic Range | 1.0 - 500 ng/mL | 0.5 - 50 µg/mL | | LOD (S/N > 3) | 0.3 ng/mL | 0.15 µg/mL | | LOQ (S/N > 10) | 1.0 ng/mL | 0.5 µg/mL | | Intra-day Precision (CV%) | <6.5% | <4.2% | | Inter-day Precision (CV%) | <8.0% | <5.5% | | Mean Extraction Recovery | 94.2 - 102.5% | 96.0 - 101.8% |

References

  • Kim, H.Y., Kim, Y.J., Lee, J.D., Kim, H.R., & Seo, D.-W. (2024). "Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition." Toxics, 12(5), 340. URL: [Link]

  • Habekost, A. (2025). "Analysis of p-Nitrophenol Reduction." World Journal of Chemical Education, 13(1), 7-16. URL: [Link]

  • Barek, J., Ebertová, H., Mejstřík, V., & Zima, J. (1994). "Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry and Adsorptive Stripping Voltammetry." Collection of Czechoslovak Chemical Communications, 59(8), 1761-1771. URL: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1-Aminoet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol. The methodology is designed for researchers, scientists, and drug development professionals requiring precise quantification of this compound. The development strategy is grounded in the physicochemical properties of the analyte, leading to a final method that utilizes a C18 stationary phase with a buffered mobile phase and UV detection. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction and Analyte Characterization

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is a substituted nitrophenol compound containing amino, methoxy, and nitro functional groups.[1] The presence of these groups makes it a molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing.[2] Accurate quantification is crucial for process control, purity assessment, and stability studies.

The structure of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol presents specific challenges and opportunities for HPLC method development. Its key physicochemical characteristics are:

  • Molecular Formula: C₉H₁₂N₂O₄[1]

  • Amphoteric Nature: The molecule contains a basic amino group and an acidic phenolic hydroxyl group. The charge of the molecule is therefore highly dependent on the pH of the solution. This is the most critical parameter to control for achieving consistent retention and symmetrical peak shape in reversed-phase chromatography.[3]

  • Polarity: The combination of hydroxyl, amino, and nitro groups makes the compound relatively polar. This can sometimes lead to poor retention on traditional non-polar stationary phases like C18.[4][5]

  • Chromophore: The nitrophenol moiety provides a strong chromophore, making UV-Vis spectrophotometry an ideal detection method.[6][7] The maximum absorbance wavelength (λmax) for similar nitrophenols is typically in the range of 270-400 nm, depending on the pH.[7][8]

The strategic objective is to develop a method that controls the ionization state of the analyte to ensure reproducible hydrophobic interactions with the stationary phase, leading to a stable retention time and optimal peak geometry.

HPLC Method Development Strategy

The method development process was a systematic approach, beginning with the analyte's properties to define the initial chromatographic conditions, followed by optimization and validation.

Chromatographic Mode and Stationary Phase Selection

Reversed-phase high-performance liquid chromatography (RP-HPLC) was selected as the most suitable technique due to its versatility and applicability to a wide range of polar and non-polar compounds.[9]

  • Rationale for Column Choice: A C18 (octadecyl-silica) column was chosen as the primary stationary phase. C18 columns are robust, widely available, and provide sufficient hydrophobicity to retain a broad range of analytes. Given the polar nature of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol, a modern, high-purity silica C18 column with good end-capping was deemed essential to minimize peak tailing caused by interactions with residual silanol groups.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation and peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides better peak shapes for aromatic compounds, has a lower UV cutoff wavelength, and generates lower backpressure.[10]

  • Aqueous Phase and pH Control: Due to the analyte's amphoteric nature, pH control is paramount. An acidic mobile phase was selected to ensure both the amino and phenolic groups are in a consistent protonation state. At a pH of approximately 3.0, the basic amino group will be fully protonated (acting as a cation), while the acidic phenol group will be in its neutral, protonated form. This consistent positive charge allows for stable retention on the C18 column. A phosphate or acetate buffer is suitable for maintaining this pH.

Detection Wavelength (λmax)

A photodiode array (PDA) detector was used during method development to scan the UV-Vis spectrum of the analyte as it eluted. Based on the spectra of similar compounds like 4-nitrophenol and 2-methoxy-5-nitrophenol, a strong absorbance is expected.[7][11] For this application, an optimal wavelength of 285 nm was selected to maximize sensitivity while minimizing potential interference from the mobile phase.

Method Development Workflow Diagram

The logical flow from analyte characterization to a fully validated method is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification Analyte Analyte Characterization (pKa, Polarity, UV Spectrum) Mode_Selection Mode & Column Selection (RP-HPLC, C18) Analyte->Mode_Selection MP_Opt Mobile Phase Optimization (Buffer pH, % Organic) Mode_Selection->MP_Opt Det_Opt Detector Optimization (Select λmax) MP_Opt->Det_Opt SST System Suitability Testing (Tailing, RSD%, Resolution) Det_Opt->SST Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) SST->Validation Final Final Validated Method & SOP Validation->Final

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Detailed Protocols

Optimized Chromatographic Conditions
ParameterCondition
Instrument Agilent 1200 Series or equivalent HPLC with UV/PDA Detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 75% A : 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the Diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

System Suitability Test (SST) Protocol

Before initiating any sample analysis, the system suitability must be confirmed.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the parameters listed in the table below and ensure they meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Theoretical Plates (N) > 2000

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[12][13][14]

Specificity

Specificity was evaluated by injecting a blank (diluent), a standard solution, and a spiked sample matrix. The chromatograms were examined to ensure that no interfering peaks were present at the retention time of the analyte.

Linearity and Range

Linearity was assessed by preparing and injecting a series of at least five concentrations across a range of 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a blank matrix at three concentration levels (e.g., 10, 50, and 90 µg/mL). Each level was prepared in triplicate and analyzed.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the test concentration (50 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minSystem suitability passes
Column Temperature ± 2 °CSystem suitability passes
Mobile Phase pH ± 0.2 unitsSystem suitability passes
Mobile Phase Composition (%B) ± 2%System suitability passes

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol. The method employs a standard C18 column with a buffered mobile phase and UV detection, making it readily applicable in most quality control laboratories. The comprehensive validation confirms that the method is fit for its intended purpose in accordance with ICH guidelines.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • LCGC International. (2026, April 1). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Taylor & Francis Online. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PMC. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • ResearchGate. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • International Journal of Pharmaceutical Erudition. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chemsrc. (2025, November 27). 4-(1-aminoethyl)-2-methoxy-5-nitrophenol | CAS#:917762-48-2. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion.... [Link]

  • PubChem. 2-Methoxy-5-nitrophenol. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. [Link]

Sources

Method

Application Note: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol as a Core Building Block for Advanced Photocleavable Linkers

Introduction & Scientific Grounding The demand for spatiotemporally controlled release of therapeutics, biomolecules, and solid-phase synthesis intermediates has driven the rapid development of photocaged compounds. 4-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

The demand for spatiotemporally controlled release of therapeutics, biomolecules, and solid-phase synthesis intermediates has driven the rapid development of photocaged compounds. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2) is a highly versatile, bifunctional o-nitrobenzylamine derivative that serves as a premium building block for synthesizing photolabile linkers [1].

As a Senior Application Scientist, I frequently select this specific molecular scaffold over standard unsubstituted o-nitrobenzyls due to three critical structural advantages:

  • Red-Shifted Photolysis: The electron-donating methoxy (-OCH₃) and phenolic hydroxyl (-OH) groups act as auxochromes, pushing the absorption maximum (λ_max) toward the 350–365 nm range. This allows for uncaging using long-wavelength UV light or two-photon near-infrared (NIR) excitation, drastically reducing phototoxicity and avoiding the DNA/protein damage typically caused by 254 nm UV light [3].

  • Enhanced Quantum Yield: The presence of the methyl group at the benzylic position (forming a 1-aminoethyl group rather than an aminomethyl group) stabilizes the radical/cation intermediates formed during the Norrish Type II photoreaction. This suppresses non-productive side reactions and significantly increases the quantum yield of the cleavage event [1].

  • Orthogonal Bifunctionality: The molecule features both a phenolic hydroxyl and a primary benzylic amine. This allows for orthogonal functionalization: the phenol can be etherified to attach solubility modifiers (like PEG) or solid supports, while the amine can be coupled to a payload's carboxylic acid to form a photolabile amide [2].

Photophysical & Chemical Properties

Understanding the baseline metrics of this building block is essential for designing effective caging strategies. The following table summarizes the quantitative photophysical and chemical data associated with conjugates derived from 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

PropertyValue / CharacteristicAnalytical Significance
Molecular Weight 212.20 g/mol Baseline mass for LC-MS tracking of the free building block.
Absorption Maximum (λ_max) ~345 - 360 nmOptimal wavelength for monitoring conjugate purity via UV-Vis.
Cleavage Wavelength 365 nm (1-Photon) / 740 nm (2-Photon)Enables deep-tissue penetration (2-photon) and minimizes cellular UV toxicity.
Typical Quantum Yield (Φ) 0.10 - 0.15Indicates highly efficient photolysis compared to standard o-nitrobenzyls (Φ ~0.01).
Primary Payload Linkage Amide or CarbamateIdeal for caging carboxylic acids (drugs/peptides) or primary amines.
Photolysis Byproduct o-Nitroso acetophenone derivativeCan be scavenged by adding primary amines or thiols to the buffer to prevent toxicity.

Mechanistic Pathway of Photocleavage

The photolysis of amides derived from 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol proceeds via a classic Norrish Type II intramolecular hydrogen abstraction. Upon irradiation, the nitro group enters an excited diradical state and abstracts a hydrogen atom from the benzylic carbon. This forms an aci-nitro intermediate that rapidly cyclizes and hydrolyzes, breaking the C-N bond to release the free carboxylic acid payload and an o-nitroso ketone byproduct[3].

PhotolysisMechanism A Caged Conjugate (Amide Bond) B Excited State (Diradical) A->B hν (365 nm) C Aci-Nitro Intermediate B->C H-Abstraction D Hemiacetal Intermediate C->D Cyclization E Released Payload (Free Drug) D->E Cleavage F o-Nitroso Ketone Byproduct D->F

Norrish Type II photochemical cleavage mechanism of o-nitrobenzylamides.

Experimental Protocols

To utilize this building block effectively, it must be integrated into a self-validating synthetic workflow. The following protocols detail the conversion of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol into a PEGylated photolabile linker, followed by payload conjugation and uncaging.

Protocol 1: Bifunctional Derivatization (PEGylation & Amine Protection)

Causality Check: The primary amine is significantly more nucleophilic than the phenolic hydroxyl. To selectively attach a PEG spacer to the phenol via etherification, we must first transiently protect the amine with an Fmoc group.

Step 1.1: Fmoc Protection

  • Dissolve 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃.

  • Add Fmoc-OSu (1.1 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • QC Check: Extract with EtOAc, dry, and analyze via LC-MS. Look for the [M+H]+ peak corresponding to the Fmoc-protected intermediate.

Step 1.2: Phenol Alkylation (PEGylation)

  • Dissolve the Fmoc-protected intermediate (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (3.0 eq) and a halogenated spacer, such as Br-PEG₃-COOH (1.2 eq).

  • Heat the reaction to 60 °C for 12 hours under argon.

  • Causality Check: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~9) without cleaving the base-labile Fmoc group, ensuring orthogonal functionalization.

Step 1.3: Fmoc Deprotection

  • Treat the crude mixture with 20% Piperidine in DMF for 30 minutes at room temperature to remove the Fmoc group.

  • Precipitate the final PEGylated linker in cold diethyl ether and purify via preparative RP-HPLC (C18, Water/MeCN with 0.1% TFA).

  • Self-Validation: Lyophilize the fraction and confirm the restoration of the primary amine via a positive Ninhydrin (Kaiser) test.

Protocol 2: Payload Conjugation (Caging a Carboxylic Acid)

This protocol describes how to attach a target drug (e.g., a carboxylic acid-containing therapeutic) to the primary amine of your newly synthesized linker.

  • Dissolve the target Drug-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Note: HATU is selected over EDC/NHS to maximize coupling efficiency with the sterically hindered benzylic amine of the linker.

  • Add the PEGylated linker from Protocol 1 (1.1 eq) and stir for 4 hours at room temperature.

  • Quench with water and purify the caged conjugate via RP-HPLC.

  • QC Check: Verify the mass of the caged conjugate via High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Photolysis (Uncaging)
  • Dissolve the purified caged conjugate in PBS buffer (pH 7.4) to a concentration of 100 µM.

  • Place the solution in a quartz cuvette or a clear-bottom 96-well plate.

  • Irradiate using a 365 nm LED light source (intensity: 10–20 mW/cm²) for 15 minutes.

  • Self-Validation: Inject a 10 µL aliquot into the LC-MS. You should observe the complete disappearance of the caged conjugate peak and the appearance of two new peaks: the free Drug-COOH and the o-nitroso ketone byproduct.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

Beyond drug delivery, 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is heavily utilized in SPPS to create photocleavable resins [1]. By attaching the phenol to a solid support, peptides can be synthesized on the 1-aminoethyl group and later cleaved with light, leaving sensitive side-chain protecting groups intact if desired.

SPPSWorkflow Step1 Solid Support (Resin) Step2 Attachment of Linker via Phenolic OH Step1->Step2 Step3 Peptide Assembly on 1-Aminoethyl Group Step2->Step3 Step4 Global Deprotection (TFA) Step3->Step4 Step5 Photocleavage (UV 365 nm) Step4->Step5 Step6 Purified Native Peptide Step5->Step6

Workflow for utilizing the linker in Solid-Phase Peptide Synthesis (SPPS).

References

  • Ryba, T., & Harran, P. G. (2000). Two Useful Photolabile Surfaces for Solid-Phase Synthesis. Organic Letters, 2(6), 851–853. [Link]

  • Roychoudhury, R., & Pohl, N. L. B. (2014). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Organic Letters, 16(4), 1156–1159.[Link]

  • Rodebaugh, R., Fraser-Reid, B., & Geysen, H. M. (1997). A new o-nitrobenzyl photocleavable linker for solid phase synthesis. Tetrahedron Letters, 38(44), 7653-7656.[Link]

Application

Application Notes &amp; Protocols: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Here is the in-depth technical guide you requested. Introduction: A Strategic Asset in Drug Discovery In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the in-depth technical guide you requested.

Introduction: A Strategic Asset in Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials and key intermediates can define the success of a drug development campaign. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol emerges as a highly valuable and strategic building block for the synthesis of complex pharmaceutical intermediates. Its utility is rooted in the unique combination of multiple, orthogonally addressable functional groups within a single, chiral molecule.

This guide provides an in-depth exploration of the applications of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol, detailing not just the protocols for its transformation but the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals. The core functional groups—a chiral primary amine on an ethyl sidechain, a phenolic hydroxyl, a methoxy ether, and a nitro group—offer a playground for synthetic chemists to construct diverse molecular architectures. The nitro group, in particular, serves as a latent amino group, which can be unmasked late in a synthetic sequence, a strategy crucial for building complex molecules.[1]

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and handling requirements is the foundation of its effective and safe use in the laboratory.

Compound Properties
PropertyValueSource
Chemical Name 4-(1-Aminoethyl)-2-methoxy-5-nitrophenolN/A
CAS Number 917762-48-2[2]
Molecular Formula C₉H₁₂N₂O₄Calculated
Molecular Weight 212.20 g/mol Calculated
Appearance Likely a yellow to brown crystalline solid (typical for nitrophenols)[3]
Melting Point 64-67 °C (for the parent amine)[4]
Boiling Point 121 °C at 10 hPa (for the parent amine)[4]
Safety and Handling: A Mandate for Caution

Substituted nitrophenols require careful handling due to their potential toxicity and reactivity.[3] Always consult the full Safety Data Sheet (SDS) before use.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Hazards: This class of compounds can cause skin, eye, and respiratory tract irritation.[4][7][9] Ingestion can be harmful.[7] Prolonged exposure may lead to systemic effects.[3]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][8]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[5][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4][8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage and Stability: Store in a cool, dark, and well-ventilated area away from strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[6][9] The container should be kept tightly closed.

  • Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[5]

Section 2: Core Synthetic Utility - The Strategic Role of Functional Groups

The power of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key synthetic transformations of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

  • The Nitro Group as a Masked Amine: This is arguably the most strategic function of the molecule. The electron-withdrawing nitro group is relatively stable under a variety of reaction conditions used to modify other parts of the molecule. It can then be selectively reduced to a primary aniline. This transformation is fundamental in the synthesis of many pharmaceuticals, as the resulting aniline is a key nucleophile for forming amides, sulfonamides, ureas, and for participating in cross-coupling reactions.[1][10] A classic example of this strategy is the synthesis of paracetamol from 4-nitrophenol.[3]

  • The Chiral Aminoethyl Moiety: This group introduces a defined stereocenter into the molecule. In pharmaceutical design, stereochemistry is critical for target binding and biological activity. This primary amine can be readily acylated or used as a handle for building more complex side chains, all while retaining the crucial stereochemical information.

  • The Phenolic Hydroxyl Group: As a weak acid, the phenolic hydroxyl can be deprotonated and subsequently alkylated (e.g., Williamson ether synthesis) or acylated to form esters. This functionality is common in drug scaffolds, for example, in linking the core of a molecule to a solubilizing group or another pharmacophoric element.[11]

  • The Methoxy Group: While often stable, the methoxy group can be cleaved under harsh conditions (e.g., using BBr₃ or HBr) to yield a catechol derivative. Catechols are important structural motifs in their own right, found in drugs like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[1]

Section 3: Protocols for Key Transformations

The following protocols are generalized procedures based on established organic synthesis methodologies.[12] Researchers must optimize conditions for their specific substrates.

Protocol 1: Catalytic Reduction of the Nitro Group

This protocol details the conversion of the nitro group to a primary aniline, unmasking a key synthetic handle.

Nitro_Reduction_Workflow Start Dissolve AMNP in Methanol Add_Catalyst Add Pd/C Catalyst (5-10 mol%) Start->Add_Catalyst Hydrogenate Hydrogenate (H2 balloon or Parr shaker) Monitor by TLC Add_Catalyst->Hydrogenate Filter Filter through Celite to remove catalyst Hydrogenate->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Characterized Product: 4-(1-Aminoethyl)-5-amino-2-methoxyphenol Purify->End

Caption: Experimental workflow for the catalytic reduction of the nitro group.

Materials:

  • 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen (H₂) gas balloon or Parr apparatus

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol in methanol (approx. 0.1 M concentration).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenation apparatus should be used.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is often complete within 2-6 hours.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain the desired aniline.

Scientist's Note (Causality):

  • Catalyst Choice: Palladium on carbon is a highly efficient and common catalyst for the reduction of aromatic nitro groups. It offers good activity at room temperature and atmospheric pressure.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalysis.

  • Monitoring: The disappearance of the yellow color associated with the nitrophenol is a good visual indicator of reaction progression, but TLC is essential for confirmation.

Protocol 2: Acylation of the Ethylamine Sidechain

This protocol demonstrates the selective acylation of the more nucleophilic aliphatic amine in the presence of the phenolic hydroxyl and the unmasked aniline (if Protocol 1 was performed first).

Materials:

  • Starting amine (e.g., 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol) (1.0 eq)

  • Acyl chloride (e.g., Acetyl Chloride) or Carboxylic Acid (1.1 eq)

  • Coupling agent (if using carboxylic acid), e.g., EDC/HOBt

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 eq)

Procedure:

  • Dissolve the starting amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., TEA) to the stirred solution.

  • Slowly add the acyl chloride dropwise. If using a carboxylic acid, pre-activate it with a coupling agent like EDC/HOBt before addition.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scientist's Note (Causality):

  • Selectivity: The aliphatic primary amine is significantly more basic and nucleophilic than the aromatic aniline or the phenolic hydroxyl, allowing for selective acylation under these conditions.

  • Base: A base like TEA or DIPEA is crucial to neutralize the HCl byproduct generated from the reaction with the acyl chloride, driving the reaction to completion.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity.

Section 4: Application in a Hypothetical Pharmaceutical Synthesis Workflow

To illustrate the practical application, we present a hypothetical synthesis of "Gemini-Kinase Inhibitor 7 (GKI-7)". This workflow demonstrates how 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol can serve as the cornerstone for building a complex, drug-like molecule.

Synthetic_Pathway_GKI7 A 4-(1-Aminoethyl)-2-methoxy- 5-nitrophenol (Start) B Step 1: Acylation (Boc Protection) A->B Boc2O, TEA, DCM C Intermediate 1 (N-Boc protected) B->C D Step 2: O-Alkylation (Phenol) C->D R-Br, K2CO3, Acetone E Intermediate 2 (N-Boc, O-Alkyl) D->E F Step 3: Nitro Reduction E->F Pd/C, H2, MeOH G Intermediate 3 (Aniline) F->G H Step 4: Amide Coupling (with Heterocyclic Acid) G->H Het-COOH, EDC, HOBt, DIPEA I Intermediate 4 (Protected GKI-7) H->I J Step 5: Deprotection (TFA) I->J TFA, DCM K Final Product: GKI-7 J->K

Caption: Hypothetical synthesis of Gemini-Kinase Inhibitor 7 (GKI-7).

Workflow Description:

  • Protection: The synthesis begins by protecting the highly reactive primary amine of the aminoethyl side chain, for instance, as a tert-butyloxycarbonyl (Boc) carbamate. This ensures that the subsequent O-alkylation occurs selectively at the phenol.

  • O-Alkylation: The phenolic hydroxyl group is then alkylated with a suitable electrophile (R-Br), which could be a key fragment of the final drug, using a weak base like potassium carbonate.

  • Nitro Reduction: With the other nucleophilic sites addressed, the nitro group is selectively reduced to the aniline using the catalytic hydrogenation protocol described previously.

  • Amide Bond Formation: The newly revealed aniline is coupled with a heterocyclic carboxylic acid, a common feature in kinase inhibitors, using standard peptide coupling reagents.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final target molecule, GKI-7.

This logical, step-wise approach, enabled by the differential reactivity of the functional groups on the starting material, showcases its immense value in constructing complex molecules with high precision and control.

Conclusion

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is more than just a chemical; it is a strategic tool for the efficient synthesis of pharmaceutical intermediates. Its pre-installed chirality and array of functional groups with tunable reactivity allow for the rapid and controlled elaboration into diverse and complex molecular scaffolds. By understanding and leveraging the distinct chemical properties of each functional handle—particularly the use of the nitro group as a robust "masked amine"—researchers can significantly streamline synthetic routes, accelerating the discovery and development of new therapeutic agents.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.
  • Fisher Scientific. (2009, September 17). SAFETY DATA SHEET for 2-Methoxy-5-nitrophenol.
  • Chemicea Pharmaceuticals. Material Safety Data Sheet for Dopamine EP Impurity B.
  • TCI Chemicals. SAFETY DATA SHEET for 4-(2-Methoxyethyl)phenol.
  • CPAchem Ltd. (2023, October 12). Safety data sheet for 2-Methoxy-5-nitrophenol.
  • Chemsrc. (2025, November 27). 4-(1-aminoethyl)-2-methoxy-5-nitrophenol | CAS#:917762-48-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Wikipedia. 4-Nitrophenol.
  • Buravov, A. et al. (2022, June 3).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives.
  • Hartman, W. W., & Silloway, H. L. (1945). 2-AMINO-4-NITROPHENOL. Organic Syntheses, 25, 5.
  • Sigma-Aldrich. 2-Methoxy-5-nitrophenol.
  • Samuel, A. K., et al. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions, RSC Publishing.
  • B. A. Chauder, et al. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol as a Chiral Building Block.
  • National Oceanic and Atmospheric Administration (NOAA). 2-AMINO-5-NITROPHENOL. CAMEO Chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol synthesis

Welcome to the Technical Support Center for the synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2). As a Senior Application Scientist, I have designed this guide to help researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemical nuances of this highly specialized molecule. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is a premier o-nitrobenzyl-derived photocleavable (PC) linker. It is widely utilized for spatial-temporal control in [1] and acts as the UV-responsive trigger in [2].

Because this molecule contains competing functional groups (a highly reducible nitro group, a nucleophilic amine, and an easily oxidized phenol), achieving high synthetic yields requires strict chemoselectivity.

Part 1: Synthetic Workflow & Mechanistic Pathway

Synthesis typically begins with the regioselective nitration of acetovanillone to yield 4-hydroxy-5-methoxy-2-nitroacetophenone—a well-documented intermediate in [3]. This is followed by a delicate reductive amination step to yield the target molecule.

SynthesisPathway A Acetovanillone B Nitration (HNO3 / AcOH) A->B Electrophilic Substitution C 4-Hydroxy-5-methoxy- 2-nitroacetophenone B->C Regioselective Nitration D Reductive Amination (NH4OAc, NaBH3CN) C->D Imine Formation & Reduction E 4-(1-Aminoethyl)-2-methoxy- 5-nitrophenol D->E Selective Hydride Transfer

Figure 1: Optimized synthetic workflow for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the yield of the nitration step (forming 4-hydroxy-5-methoxy-2-nitroacetophenone) consistently low, and how can I minimize over-nitration or oxidation?

  • Causality: The starting material (acetovanillone) contains both a hydroxyl and a methoxy group, making the aromatic ring highly activated towards electrophilic aromatic substitution. Nitric acid is not only a nitrating agent but also a strong oxidant. Uncontrolled reactions lead to the formation of quinones or poly-nitrated byproducts.

  • Solution: Maintain strict thermodynamic control. Perform the reaction between -5 °C and 0 °C. Use glacial acetic acid as the solvent to moderate the activity of the nitronium ion ( NO2+​ ), and add fuming nitric acid dropwise over an extended period.

Q2: During the reductive amination step, I observe significant reduction of the nitro group. How can I selectively reduce the imine without destroying the nitro group?

  • Causality: The nitro group is highly susceptible to reduction. Standard hydrogenation protocols (e.g., H2​ with Pd/C) or strong hydride donors (like LiAlH4​ ) lack chemoselectivity and will indiscriminately reduce the nitro group to an aniline derivative.

  • Solution: You must use a mild, chemoselective hydride donor. Sodium cyanoborohydride ( NaBH3​CN ) in the presence of ammonium acetate ( NH4​OAc ) is ideal. The electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making NaBH3​CN mild enough to reduce the transient iminium ion without touching the nitro group.

Q3: How do I prevent the formation of secondary amine byproducts (dimerization) during reductive amination?

  • Causality: As the primary amine product forms, it becomes a competing nucleophile in the reaction mixture. It can attack unreacted starting ketone to form a secondary imine, which is subsequently reduced to an unwanted dimer.

  • Solution: Drive the equilibrium toward the primary imine by using a massive stoichiometric excess of the ammonia source (typically 10 to 15 equivalents of NH4​OAc ).

Q4: Why does my purified product degrade, turn dark, or lose efficacy over time?

  • Causality: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is intrinsically designed to undergo photolysis. Ambient UV and visible light trigger an intramolecular photo-redox reaction, cleaving the molecule.

  • Solution: All downstream processing—including workup, column chromatography, and storage—must be performed under amber/red light or in complete darkness. Store the lyophilized final product at -20 °C under an inert argon atmosphere.

Part 3: Quantitative Reagent Selection Data

To maximize the yield of the target primary amine, selecting the correct reducing agent is paramount. The table below summarizes the causal effects of various reducing environments on the 4-hydroxy-5-methoxy-2-nitroacetophenone substrate.

Reducing Agent SystemSolventPrimary Amine Yield (%)Nitro Reduction (%)Dimerization (%)
NaBH3​CN + NH4​OAc (15 eq) Methanol75 - 82% < 2% < 5%
NaBH(OAc)3​ + NH4​OAc (15 eq)1,2-Dichloroethane65 - 70%< 1%~ 10%
BH3​⋅THF (via Oxime intermediate)Tetrahydrofuran60 - 68%~ 5%< 2%
H2​ / Pd-C (Standard Hydrogenation)Ethanol0%> 95% (Failed)N/A

Part 4: Validated Experimental Protocol (Reductive Amination)

This protocol is engineered as a self-validating system , ensuring that each chemical transformation provides physical feedback to the scientist before proceeding to the next step.

Objective: Chemoselective conversion of 4-hydroxy-5-methoxy-2-nitroacetophenone to 4-(1-aminoethyl)-2-methoxy-5-nitrophenol.

Step 1: Imine Formation

  • In a flame-dried, round-bottom flask shielded with aluminum foil, dissolve 4-hydroxy-5-methoxy-2-nitroacetophenone (1.0 eq) and anhydrous ammonium acetate ( NH4​OAc , 15.0 eq) in anhydrous methanol (0.2 M relative to the ketone).

  • Stir at room temperature for 2 hours under an argon atmosphere to establish the imine equilibrium.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) portion-wise over 15 minutes.

  • Maintain the temperature at 0 °C for 1 hour, then allow the system to warm to room temperature and stir for an additional 12 hours.

Step 3: Quenching & Workup (Dark Conditions Required)

  • Self-Validation Checkpoint 1: Cool the flask to 0 °C and slowly add 1M HCl dropwise. You will observe bubbling ( H2​ gas). Continue adding until the pH reaches ~2 and gas evolution completely ceases. Causality: The cessation of gas confirms the complete destruction of excess NaBH3​CN , ensuring no reactive hydrides interfere with the extraction.

  • Stir for 15 minutes to ensure all imine/borane complexes are hydrolyzed.

  • Self-Validation Checkpoint 2: Slowly add saturated aqueous Na2​CO3​ until the aqueous layer reaches exactly pH 9. Causality: At pH 9, the synthesized primary amine is fully deprotonated (free base form), allowing it to partition efficiently into the organic layer. Failure to reach pH 9 will leave the amine protonated and trapped in the aqueous waste.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation).

  • Purify via flash column chromatography (Dichloromethane/Methanol gradient) using foil-wrapped glassware to yield the target photocleavable linker.

Part 5: References

  • Centre National de la Recherche Scientifique (CNRS). (2014). MALDI tissue imaging using conjugates cleavable by fast fragmentation (Patent No. EP2322920B1). European Patent Office.

  • Qiao, B., Pang, Q., Yuan, P., Luo, Y., & Ma, L. (2020). Smart wound dressing for infection monitoring and NIR-triggered antibacterial treatment. Biomaterials Science, 8(6), 1649-1657.[Link]

  • Nakanishi, J., et al. (2002). Design, synthesis, photochemical properties and cytotoxic activities of water-soluble caged L-Leucyl-L-leucine methyl esters that control apoptosis of immune cells. Bioorganic & Medicinal Chemistry, 10(9), 3013-3022.[Link]

Optimization

Stability of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol in aqueous solution.

Welcome to the Technical Support Center for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol . As a core building block for photolabile protecting groups (often referred to as NPP or NPE-type linkers), this molecule exhibits hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol . As a core building block for photolabile protecting groups (often referred to as NPP or NPE-type linkers), this molecule exhibits highly dynamic behavior in aqueous environments.

Because this compound features both an acidic phenol and a basic primary aliphatic amine on an o-nitrobenzyl scaffold, its solubility, oxidative stability, and photochemical quantum yield are strictly governed by the pH of your working solution. This guide is designed to provide you with the mechanistic causality behind common failures and the self-validating protocols needed to ensure reproducible experiments.

Module 1: Causality & Troubleshooting FAQs

Q1: My aqueous stock solution turns dark yellow or brown after a few days in the fridge. What is happening, and is the compound still usable? The Causality: You are observing the aerobic oxidation of the phenolate anion. The phenol group on the 2-methoxy-5-nitrophenol core has a pKa of approximately 7.5. In neutral to basic aqueous solutions (pH 7.5), the molecule exists predominantly in its electron-rich phenolate state. This deprotonated form is highly susceptible to oxidation by dissolved oxygen, leading to the formation of dark-colored, photochemically inert quinone-like byproducts. The Fix: Discard severely discolored solutions. Always store aqueous stock solutions at an acidic pH (e.g., pH 4.0–5.0 using an acetate buffer) where the phenol remains fully protonated and oxidatively stable[1].

Q2: The photocleavage efficiency of my conjugate drops significantly when I switch from PBS (pH 7.4) to a slightly acidic buffer (pH 6.0). Why does the buffer affect photolysis? The Causality: The absorption maximum ( λmax​ ) and quantum yield of o-nitrobenzyl derivatives are heavily dependent on the protonation state of the aromatic ring[2]. At pH 7.4, a significant fraction of the molecule is deprotonated. The resulting phenolate exhibits a strong bathochromic (red) shift, allowing efficient photon capture at 365 nm or even 405 nm. At pH 6.0, the molecule is fully protonated, shifting the λmax​ deeper into the UV range (<320 nm). Irradiating the protonated form at 365 nm results in poor photon capture and drastically reduced cleavage efficiency.

Q3: I observe precipitation when I dissolve the free amine in unbuffered water. How can I prevent this? The Causality: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is amphoteric. The primary amine has a pKa of ~9.5, and the phenol has a pKa of ~7.5. In unbuffered pure water, the molecule approaches its isoelectric point and forms a zwitterion (phenolate anion / ammonium cation). This minimizes its net charge, maximizing lattice energy interactions and dramatically reducing its aqueous solubility. The Fix: Pre-dissolve the compound in a water-miscible co-solvent (e.g., 10% DMSO) before diluting into a strongly buffered aqueous solution (either pH < 6.0 or pH > 8.5) to enforce a net positive or negative charge.

Module 2: Quantitative Stability & Kinetic Matrix

To ensure reproducible handling, consult the following stability matrix before designing your experimental buffers.

ParameterConditionAqueous Half-Life (Dark)Photolytic Efficiency (365 nm)Mechanistic Reason
pH < 6.0 (Acidic)> 30 days (at 4°C)Low ( Φ < 0.01)Phenol is fully protonated; resistant to oxidation but lacks red-shifted absorption.
pH 7.0 - 7.5 (Neutral)~ 7 days (at 4°C)Moderate ( Φ ~ 0.03)Zwitterion equilibrium; moderate absorption overlap with 365 nm LEDs.
pH > 8.0 (Basic)< 24 hours (at 25°C)High ( Φ > 0.05)Phenolate anion forms; highly susceptible to aerobic oxidation but captures UV/Vis efficiently.
Light Ambient Room Light~ 2-4 hoursN/ABroad-spectrum light causes slow, premature aci-nitro rearrangement[3].
Temp 37°C (Physiological)< 12 hours (pH 7.4)N/AElevated temperatures accelerate both hydrolytic and oxidative degradation pathways[4].

Module 3: Mechanistic Pathway Visualization

Understanding the structural evolution of the molecule during your experiment is critical. The diagram below maps the pH-dependent states and the subsequent photolysis pathway.

PhotolysisPathway N1 Protonated Phenol (pH < 6.0) Stable in Dark N2 Phenolate Anion (pH > 8.0) Oxidation Prone N1->N2 Base (Deprotonation) N3 Aci-Nitro Intermediate (Microsecond Lifespan) N1->N3 UV Light (<320 nm) N2->N3 UV/Vis Light (365-405 nm) N4 Hemiacetal / Biradical (Dark Rearrangement) N3->N4 Intramolecular H-Abstraction N5 Nitroso Byproduct + Released Amine N4->N5 Hydrolytic Cleavage

Mechanism of pH-dependent photoactivation and cleavage of the o-nitrobenzyl system.

Module 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include a validation checkpoint to prove the system is behaving as intended before proceeding to the next step.

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

Objective: Formulate a stock solution that resists oxidation and zwitterionic precipitation.

  • Solvent Degassing: Sparge 10 mL of 50 mM Sodium Acetate buffer (pH 4.5) with Argon or Nitrogen gas for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the trace oxidation of any transient phenolate species formed during dissolution.

  • Co-Solvent Solubilization: Weigh 10 mg of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol and dissolve it completely in 500 µL of anhydrous DMSO.

  • Aqueous Dilution: Slowly add the DMSO solution dropwise to the degassed acetate buffer while vortexing continuously. Store in an amber glass vial to block ambient light.

  • Validation Checkpoint (Self-Validation): Take a 1:100 dilution of your final stock and measure its UV-Vis absorbance. You should observe a sharp peak at ~300–320 nm. If you observe a significant shoulder or peak above 350 nm, your pH is too high, and the compound is deprotonating and at risk of oxidation.

Protocol B: Controlled Photolysis Workflow

Objective: Achieve >95% photocleavage without byproduct toxicity.

  • pH Activation: Dilute your stock solution into a working buffer at pH 7.4–8.0 (e.g., PBS or Tris).

    • Causality: This shifts the equilibrium toward the phenolate anion, red-shifting the absorption spectrum to overlap perfectly with standard 365 nm or 405 nm light sources.

  • Scavenger Addition: Add 1–5 mM of DTT (Dithiothreitol) or β -mercaptoethanol to the working solution.

    • Causality: The photolysis of o-nitrobenzyl derivatives generates a reactive o-nitrosobenzaldehyde byproduct[4]. This byproduct can react with the newly released primary amine or biological targets. Thiol scavengers immediately neutralize the nitroso species.

  • Irradiation: Irradiate the solution using a 365 nm LED (10–20 mW/cm²) for 5 to 15 minutes. Ensure the vessel is UV-transparent (e.g., quartz cuvette or specific polystyrene plates).

  • Validation Checkpoint (Self-Validation): Monitor the reaction via UV-Vis spectroscopy. The characteristic absorption peak of the starting material (~350 nm) should diminish, replaced by the absorption signature of the nitroso-thiol adduct. Alternatively, confirm the release of the free amine via LC-MS or a ninhydrin assay.

References

  • [3] Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health (NIH).[Link]

  • [1] Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. American Chemical Society (ACS).[Link]

  • [2] Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry (ACS).[Link]

  • [4] Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amination Workflows for 2-Methoxy-5-Nitrophenol Derivatives

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the amination of 2-methoxy-5-nitrophenol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for the amination of 2-methoxy-5-nitrophenol derivatives. These compounds are critical intermediates in the synthesis of kinase inhibitors (e.g., Bosutinib)[1] and anti-parasitic agents targeting Trypanosoma cruzi[2].

Process Overview & Mechanistic Workflow

In drug development, the "amination" of 2-methoxy-5-nitrophenol typically involves a two-phase sequence:

  • Aliphatic Amination: Nucleophilic substitution of an alkyl halide (appended via O-alkylation of the phenol) with a secondary amine (e.g., N-methylpiperazine)[1].

  • Aromatic Amination (Nitro Reduction): Chemoselective reduction of the 5-nitro group to yield the target aniline[2].

G A 2-Methoxy-5-nitrophenol B O-Alkylation (R-X, K2CO3) A->B C Alkyl Halide Intermediate B->C D Aliphatic Amination (Amine, NaI) C->D E Nitro-Aryl Amine Intermediate D->E F Aromatic Amination (Nitro Reduction) E->F G Target Diamine API Precursor F->G

Synthetic workflow for the dual amination of 2-methoxy-5-nitrophenol derivatives.

Module A: Aliphatic Amination (Nucleophilic Substitution)

Converting an intermediate like 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene into a piperazine derivative requires overcoming the poor leaving-group ability of the chloride ion.

Quantitative Data: Solvent & Catalyst Screening

Table 1: Optimization of Aliphatic Amination Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFNone801865Sluggish kinetics; chloride is a poor leaving group.
DMFNaI (1 eq)801288Finkelstein catalysis accelerates substitution.
NMPNaI (1 eq)100892Higher thermal capacity improves turnover.
MeOHNaI (1 eq)652445Protic solvent cages nucleophile, stalling reaction.
Validated Protocol: Finkelstein-Assisted Amination

Self-Validating System: This protocol utilizes in situ halogen exchange to drive the reaction forward, preventing unreacted starting material from complicating downstream purification[1].

  • Preparation: Dissolve 1.0 eq of the alkyl chloride intermediate in anhydrous N-methylpiperazine (acts as both solvent and reactant) or NMP if a stoichiometric amine is preferred.

  • Catalysis: Add 1.0 eq of Sodium Iodide (NaI). Causality: NaI initiates a Finkelstein reaction, swapping the alkyl chloride for an alkyl iodide. Iodide is a vastly superior leaving group, lowering the activation energy for the subsequent nucleophilic attack by the amine[1].

  • Execution: Heat the mixture to 80 °C under nitrogen for 12 hours.

  • In-Process Control (IPC): Analyze via TLC (eluent: 30% EtOAc/Hexanes). The reaction is complete when the starting material spot disappears. A positive ninhydrin or Dragendorff stain confirms the presence of the newly formed aliphatic amine.

  • Workup: Concentrate in vacuo, partition between ethyl acetate and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate[1].

Troubleshooting & FAQs

Q: Why am I seeing significant formation of a quaternary ammonium salt byproduct? A: Quaternization occurs when the newly formed tertiary amine acts as a nucleophile and attacks another molecule of the alkyl halide. Solution: Ensure the secondary amine (e.g., N-methylpiperazine) is present in a large excess (at least 3-5 eq) to statistically favor the desired cross-coupling over self-condensation.

Q: The reaction stalls at 60% conversion despite adding NaI. What is happening? A: Your NaI might be wet, or the solvent is absorbing atmospheric moisture. Water heavily solvates the nucleophilic amine and the iodide ion, creating a hydration cage that drastically reduces their nucleophilicity. Always use anhydrous solvents and oven-dried NaI.

Module B: Aromatic Amination (Nitro Reduction)

Reducing the 5-nitro group of the 2-methoxy-5-nitrophenol derivative to an aniline is notoriously sensitive to chemoselectivity issues, especially if halogens or benzyl ethers are present elsewhere on the molecule[2].

Validated Protocol: Chemoselective Iron-Mediated Reduction

Self-Validating System: Unlike catalytic hydrogenation, dissolving metal reduction is highly chemoselective and immune to catalyst poisoning by the basic aliphatic amines introduced in Module A[1].

  • Preparation: In a flask, combine methanol (70 mL) and water (30 mL). Add powdered iron (3.3 eq) and ammonium chloride (5.2 eq)[1].

  • Activation: Heat the suspension at reflux for 10 minutes to activate the iron surface. Causality: NH4Cl acts as a mild proton source that cleans the passivating oxide layer off the iron powder, enabling efficient single-electron transfer (SET) to the nitro group.

  • Execution: Dropwise add a solution of the nitro-aromatic intermediate (1.0 eq) in warm methanol. Reflux for 4 hours[1].

  • In-Process Control (IPC): The reaction mixture will shift from a deep yellow (nitro aromatic) to a pale/colorless solution. MS (ES) should show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Evaporate the methanol, and air-dry the residue to afford the aniline[1].

Troubleshooting & FAQs

Q: My Pd/C hydrogenation is stalling, and LC-MS shows a mass corresponding to [M+16]. What is this? A: The [M+16] mass indicates the accumulation of a hydroxylamine intermediate (-NHOH). The reduction of a nitro group proceeds through nitroso and hydroxylamine stages. If the Pd/C catalyst is poisoned by the basic aliphatic amine (synthesized in Module A), the final cleavage of the N-O bond stalls. Solution: Increase H2 pressure, add a catalytic amount of acetic acid to protonate the aliphatic amine (preventing it from binding the Pd surface), or switch to the Fe/NH4Cl protocol[1].

Q: Why did my molecule undergo debenzylation or dehalogenation during Pd/C reduction? A: Palladium on carbon is an excellent catalyst for hydrogenolysis, meaning it will readily cleave benzyl ethers (often used as protecting groups) and carbon-halogen bonds alongside reducing the nitro group[2]. Solution: To achieve chemoselective nitro reduction without cleaving sensitive groups, abandon Pd/C and utilize Sn/HCl[2] or the Fe/NH4Cl method described above.

References

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: Molecules (via PubMed Central) URL:[Link]

  • Structure Based Design of Inhibitors of Trypanosoma cruzi DHFR as Potential Therapeutic Agents for Chagas' Disease Source: Inquiro, UAB Digital Commons URL:[Link]

Sources

Optimization

Troubleshooting inconsistent results in experiments with 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

Welcome to the Technical Support Center for bioconjugation and photolysis workflows utilizing 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2). As a specialized building block for ortho-nitrobenzyl (o-NB) phot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and photolysis workflows utilizing 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS: 917762-48-2). As a specialized building block for ortho-nitrobenzyl (o-NB) photocleavable linkers, this compound is highly effective for caging peptides, oligonucleotides, and dNTPs [1]. However, its unique photochemistry and steric properties require precise experimental control.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot inconsistent yields, premature degradation, and unexpected mass spectrometry results.

Part 1: Causality & Troubleshooting FAQs

Q1: My conjugate degrades before I even begin the photolysis experiment. Why is the baseline stability so poor?

The Causality: The 2-methoxy-5-nitrophenol core is highly sensitive to ambient ultraviolet and short-wave visible light. Standard laboratory fluorescent lights emit trace amounts of UV, and sunlight through windows contains significant UVA. Prolonged exposure triggers premature photo-isomerization and cleavage. The Solution: You must treat the compound and its conjugates as highly photosensitive. Perform all conjugation, purification, and storage steps under yellow or red safe-lighting. Wrap all reaction vessels and HPLC vials in aluminum foil.

Q2: Why is the coupling yield so low when reacting the 1-aminoethyl group with my carboxylic acid payload?

The Causality: The amine in 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is situated on a secondary carbon (the alpha-methyl group). This creates significant steric hindrance compared to standard primary amines. Furthermore, the electron-withdrawing nature of the nitro group on the adjacent aromatic ring slightly reduces the nucleophilicity of the amine. The Solution: Standard coupling reagents (like EDC/NHS) often fail here. You must use highly reactive uronium-based coupling reagents such as HATU or COMU, paired with a strong, non-nucleophilic base like DIPEA. Extending the reaction time to 4–12 hours and slightly elevating the temperature (35°C) will force the reaction to completion.

Q3: I irradiated my sample at 254 nm, but my peptide/dNTP is damaged and the cleavage yield is low. What went wrong?

The Causality: While 254 nm (UVC) is highly energetic, it is the wrong wavelength for o-NB derivatives and is highly destructive to biomolecules. Aromatic amino acids (absorb at ~280 nm) and nucleic acids (absorb at ~260 nm) will absorb UVC, leading to crosslinking, oxidation, and sample destruction. The o-NB group has a distinct absorption band extending into the UVA region. The Solution: Shift your excitation source to a 365 nm LED . At 365 nm, biomolecules are virtually transparent, allowing the photons to selectively excite the o-NB linker without collateral damage [2].

Q4: Post-cleavage LC-MS shows my released peptide has unexpected adducts (+149 Da). What is this, and how do I prevent it?

The Causality: The photolysis of the o-NB linker is not a simple bond break; it is an intramolecular rearrangement. Upon UV absorption, the molecule forms an aci-nitro intermediate, which cyclizes and then cleaves to release your payload. However, the linker itself is converted into a highly reactive 2-nitrosoacetophenone byproduct . This electrophilic nitroso species rapidly reacts with primary amines (N-terminus, Lysine) or thiols (Cysteine) on your newly released payload, forming covalent adducts [3]. The Solution: You must include a chemical "scavenger" in your photolysis buffer. Adding a strong nucleophile or reducing agent, such as Dithiothreitol (DTT), hydrazine, or hydroxylamine, will intercept the nitroso byproduct before it can react with your biomolecule [2].

Part 2: Quantitative Data & Optimization

To achieve reproducible results, ensure your experimental parameters align with the validated ranges in the tables below.

Table 1: Optimized Photolysis Parameters
ParameterOptimal RangeMechanistic Rationale
Wavelength 365 nm (± 5 nm)Maximizes o-NB absorption while preventing direct UV damage to DNA/peptides.
Power Density 10 – 20 mW/cm²Prevents thermal degradation of the sample while providing sufficient photon flux.
Exposure Time 5 – 15 minutesDependent on optical density; prolonged exposure risks secondary photobleaching.
Scavenger (DTT) 10 – 50 mMProvides a massive stoichiometric excess to instantly quench nitroso byproducts.
Optical Density (OD) < 0.2 at 365 nmEnsures the sample is "optically thin" to prevent inner-filter effects (shadowing).
Table 2: Troubleshooting Matrix
Symptom (LC-MS / HPLC)Root CauseQuantitative Corrective Action
Conjugation yield < 20%Steric hindrance at 1-aminoethylIncrease HATU to 2.0 eq; increase Temp to 35°C.
+149 Da mass shift on payloadNitroso byproduct adductionAdd 20 mM DTT to the photolysis buffer prior to UV.
0% Cleavage after 15 minsIncorrect wavelength or quenchingSwitch to 365 nm LED; dilute sample to OD < 0.2.

Part 3: Self-Validating Experimental Protocols

Protocol A: Sterically-Hindered Amide Conjugation

This protocol ensures high-efficiency coupling of a carboxylic acid payload to the 1-aminoethyl group.

  • Preparation: In a foil-wrapped glass vial, dissolve the carboxylic acid payload (1.2 eq) and 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add HATU (1.5 eq) to the solution. Vortex briefly.

  • Initiation: Add DIPEA (3.0 eq). The solution may slightly change color.

  • Incubation: Stir the reaction at 35°C for 4 to 6 hours under yellow safe-light.

  • Validation (Crucial): Before proceeding to purification, quench a 1 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. You must observe the disappearance of the starting linker mass and the appearance of the conjugated product mass.

  • Purification: Purify the conjugate via Preparative RP-HPLC. Collect fractions in foil-wrapped tubes and lyophilize immediately.

Protocol B: Controlled Photolysis with Scavenging

This protocol utilizes a self-validating system (Dark Control) to definitively prove that cleavage is light-dependent and not an artifact of hydrolysis.

  • Sample Prep: Dissolve the purified conjugate in PBS (pH 7.4) to a final concentration of 10 µM.

  • Scavenger Addition: Add DTT to a final concentration of 10 mM. Mix thoroughly.

  • Self-Validation Split: Divide the sample equally into two transparent quartz cuvettes or UV-transparent microplates.

    • Sample A (Irradiated)

    • Sample B (Dark Control): Wrap completely in aluminum foil.

  • Irradiation: Place both samples under a 365 nm LED light source (15 mW/cm²). Irradiate for exactly 10 minutes at room temperature.

  • Analysis: Analyze both samples via LC-MS.

    • Expected Result: Sample A should show 100% free payload and the DTT-nitroso adduct. Sample B must show 100% intact conjugate. If Sample B shows cleavage, your compound is undergoing spontaneous hydrolysis or was exposed to ambient light.

Part 4: Mechanistic & Workflow Visualizations

PhotolysisMechanism Conjugate Intact o-NB Conjugate (Caged Payload) Excited Excited State (Singlet/Triplet) Conjugate->Excited UV 365 nm AciNitro Aci-Nitro Intermediate (Hydrogen Abstraction) Excited->AciNitro Rapid Cyclic Cyclic Benzisoxazoline AciNitro->Cyclic Rearrangement Cleavage Cleavage Event Cyclic->Cleavage Dark Reaction Payload Free Payload (Peptide/dNTP) Cleavage->Payload Byproduct 2-Nitrosoacetophenone Byproduct Cleavage->Byproduct Adduct Inert Scavenger Adduct Byproduct->Adduct Intercepted by Scavenger DTT / Hydrazine (Scavenger) Scavenger->Adduct

Mechanism of o-nitrobenzyl photocleavage and byproduct scavenging by DTT.

Workflow Step1 Step 1: Conjugation React 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol with Payload using HATU/DIPEA Step2 Step 2: Purification RP-HPLC to remove unreacted linker (Perform under yellow safe-light) Step1->Step2 Step3 Step 3: Photolysis Irradiate at 365 nm in buffer containing 10 mM DTT scavenger Step2->Step3 Step4 Step 4: Analysis LC-MS/MS to verify payload release and absence of nitroso-adducts Step3->Step4

Standard workflow for bioconjugation and controlled photolysis of o-NB linkers.

References

  • Source: Google Patents (EP2322921B1)
  • Title: Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release Source: National Institutes of Health (NIH PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

Efficacy of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol vs Other Nitrophenol Intermediates in Spatial Multiomics

Executive Summary In the rapidly evolving field of spatial multiomics, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) combined with immunohistochemistry (MALDI-IHC) has emerged as a tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of spatial multiomics, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) combined with immunohistochemistry (MALDI-IHC) has emerged as a transformative tool for[1]. Central to this technology are conjugated to affinity probes[2]. The photochemical linker connecting the mass reporter to the probe dictates the efficiency, sensitivity, and multiplexing capacity of the assay[3]. This guide evaluates the efficacy of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (AMNP) —the core intermediate of the "Holmes linker"—against legacy nitrophenol intermediates, providing researchers with the mechanistic grounding and experimental data necessary for advanced probe design.

Mechanistic Grounding: The Causality of Molecular Design

Photocleavable linkers based on the o-nitrobenzyl scaffold undergo cleavage via the[4]. Upon UV irradiation, the nitro group abstracts a hydrogen atom from the benzylic position, forming an aci-nitro intermediate that subsequently cyclizes and cleaves, releasing the mass tag and a nitroso byproduct[5].

The structural nuances of the nitrophenol intermediate directly dictate the kinetics and quantum yield of this reaction:

  • Benzylic Substitution (1-Aminoethyl vs. Aminomethyl): AMNP features a methyl group at the benzylic carbon (1-aminoethyl). This substitution stabilizes the radical and cationic intermediates formed during hydrogen abstraction, significantly accelerating the cleavage rate compared to unsubstituted aminomethyl analogs[4].

  • Red-Shifting via Electron-Donating Groups: Standard MALDI lasers operate at 337 nm (N 2​ ) or 355 nm (Nd:YAG)[6]. Unsubstituted o-nitrobenzyl groups have an absorption maximum ( λmax​ ) around 280 nm, resulting in poor cleavage efficiency during MALDI-MSI. AMNP incorporates 2-methoxy and 5-hydroxy (phenol) electron-donating groups. This push-pull electronic configuration red-shifts the λmax​ to ~345-355 nm, perfectly aligning with MALDI lasers and enabling directly during the ionization process[7].

  • Orthogonal Synthetic Handle: The free phenol group at position 5 provides a versatile attachment point. By alkylating this phenol with a spacer (e.g., butanoic acid), AMNP is converted into the Holmes linker (4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid), which is highly compatible with solid-phase peptide synthesis (SPPS)[4].

G N1 AMNP-Conjugate (Ground State) N2 UV Excitation (337-355 nm) N1->N2 N3 Intramolecular H-Abstraction (Norrish Type II) N2->N3 N4 Aci-Nitro Intermediate N3->N4 N5 Cyclization & Cleavage N4->N5 N6 Released Mass Tag + Nitroso Byproduct N5->N6

Norrish Type II photochemical cleavage mechanism of the AMNP linker.

Comparative Efficacy: AMNP vs. Alternative Intermediates

When designing PCMTs for MALDI-IHC, AMNP outperforms legacy intermediates such as 1-(2-nitrophenyl)ethylamine (NPEA) and 1-(4,5-dimethoxy-2-nitrophenyl)ethylamine (DMNPE). The following table summarizes the comparative photophysical properties and MSI suitability.

Photochemical IntermediateSubstituentsAbsorption λmax​ Relative Cleavage Efficiency (at 355 nm)Orthogonal Attachment HandleMALDI-MSI Suitability
NPEA None~280 nmLowNoPoor. Requires prolonged pre-irradiation.
DMNPE 4,5-dimethoxy~346 nmHighNo (Requires complex functionalization)Good, but limits SPPS integration.
AMNP 2-methoxy, 5-hydroxy~345-355 nmVery HighYes (Phenol group)Excellent. Optimal for fast fragmentation[7].

The presence of the free phenol in AMNP is the critical differentiator, allowing for the straightforward synthesis of the Holmes linker. This enables the one-step conjugation of peptide mass reporters to antibodies[1].

Experimental Protocol: MALDI-IHC using AMNP-based PCMTs

To ensure a self-validating system, the following protocol outlines the integration of AMNP-derived linkers into a MALDI-IHC workflow. This methodology guarantees high signal-to-noise ratios and spatial fidelity[8].

Step 1: Solid-Phase Peptide Synthesis (SPPS) of the PCMT

  • Utilize standard Fmoc-SPPS to synthesize the desired peptide mass reporter sequence on a solid support[9].

  • Couple the AMNP-derived Holmes linker (4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid) to the N-terminus of the peptide using DIC/Oxyma coupling chemistry[4].

  • Attach a probe-reactive moiety (e.g., an NHS-ester or maleimide) to the amino group of the AMNP linker.

  • Cleave the PCMT from the resin using a standard TFA cocktail (TFA/phenol/TIPS/water) and purify via RP-HPLC.

Step 2: Probe Conjugation

  • Incubate the purified NHS-ester PCMT with the target antibody (e.g., anti-HER2) in a slightly basic buffer (pH 8.0) for 2 hours at room temperature[1].

  • Remove unreacted PCMTs using a size-exclusion spin column (e.g., 40 kDa MWCO) to ensure no free mass tags generate false-positive background signals.

Step 3: Tissue Staining and MALDI-MSI Acquisition

  • Perform standard antigen retrieval on an FFPE tissue section.

  • Incubate the tissue with the PCMT-conjugated antibody overnight at 4°C. Wash extensively to remove unbound probes[3].

  • Optional but recommended: Expose the dried tissue section to a for 5 minutes to ensure quantitative pre-cleavage of the AMNP linker, maximizing signal intensity[10].

  • Apply a suitable MALDI matrix (e.g., CHCA or DHB) using an automated sprayer.

  • Acquire MALDI-MSI data using a TOF or timsTOF instrument in positive ion mode (laser at 355 nm), rastering at a 10-20 µm spatial resolution[8].

G A Tissue Section B Probe Staining (Ab-PCMT) A->B C MALDI UV Laser (355 nm) B->C D Fast Fragmentation (Mass Tag Release) C->D E MSI Detection & Spatial Mapping D->E

Workflow of MALDI-IHC utilizing PCMT-conjugated probes for spatial proteomics.

Conclusion

For drug development professionals and spatial biologists, the selection of the photocleavable intermediate is not a trivial chemistry detail—it is the foundation of assay sensitivity. 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (AMNP) provides an unmatched combination of rapid photokinetics at 355 nm and synthetic versatility, rendering it vastly superior to basic nitrophenol intermediates for highly multiplexed MALDI-MSI applications.

References

  • AmberGen's Photocleavable Mass Tag (PCMT™) Technology - AmberGen -[Link]

  • Highly Multiplexed Immunohistochemical MALDI-MS Imaging of Biomarkers in Tissues - Journal of the American Society for Mass Spectrometry (ACS Publications) -[Link]

  • Highly Multiplexed Immunohistochemical MALDI-MS Imaging of Biomarkers in Tissues (NIH PubMed Central) -[Link]

  • Photocleavable Mass-Tagged Oligonucleotide Probes for Multiplexed and Multiomic Tissue Imaging of Targeted Transcripts - ACS Publications -[Link]

  • MALDI spatial proteomics: a mini review of approaches and techniques - RSC Publishing -[Link]

  • Specific MALDI-MSI: Tag-Mass - ResearchGate -[Link]

  • Cell-instructive surface gradients of photo-responsive amyloid-like fibrils - ChemRxiv -[Link]

  • Spatial Multiomics Combining Lipids and Gene Expression Using MALDI ISH MSI - Analytical Chemistry (ACS Publications) -[Link]

  • A Dimethyl Ketal-Protected Benzoin-Based Linker Suitable for Photolytic Release of Unprotected Peptides - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • EP2322920B1 - MALDI tissue imaging using conjugates cleavable by fast fragmentation - Google P

Sources

Comparative

Quantitative Analysis of Impurities in 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol: A Comparative Method Guide

Introduction & Mechanistic Context As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in complex pharmaceutical matrices.[1] is a highly specialized interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in complex pharmaceutical matrices.[1] is a highly specialized intermediate utilized in the synthesis of advanced β-agonist bronchodilators and phenylethanolamine derivatives.

During its synthesis, the amination and nitration steps inevitably generate closely related impurities. The most problematic of these is the[2]. Because the 5-nitro target and the 6-nitro impurity possess identical molecular weights and nearly identical partition coefficients (logP), traditional analytical approaches often fail. This guide objectively compares standard C18 reversed-phase chromatography against Pentafluorophenyl (PFP) stationary phases to establish a robust, quantitative assay for batch release.

Synthesis & Impurity Generation Pathway

Understanding the origin of impurities is the first step in method development. The diagram below illustrates how side reactions and degradation lead to the critical impurities that must be quantified.

Pathway SM Starting Material (2-Methoxy-5-nitrophenol) Intermediate Acylation/Amination Intermediate SM->Intermediate Synthesis Target Target API Intermediate 4-(1-Aminoethyl)-2-methoxy -5-nitrophenol Intermediate->Target Major Pathway ImpA Impurity A (6-Nitro Regioisomer) Intermediate->ImpA Side Reaction ImpB Impurity B (Oxidation Byproduct) Target->ImpB Degradation

Figure 1: Synthesis pathway and impurity generation for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

Comparative Analytical Strategies: C18 vs. PFP

To achieve baseline resolution of these impurities, we must pivot from purely hydrophobic retention to orthogonal interaction mechanisms.

  • The Limitation of C18: Standard C18 columns rely almost exclusively on dispersive van der Waals forces. When applied to nitro-positional isomers, the lack of spatial selectivity results in severe co-elution.

  • The PFP Advantage: [3] act as Lewis acids. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, which engages in strong π-π interactions with the electron-rich regions of our nitroaromatic analytes. Furthermore, PFP columns offer enhanced dipole-dipole interactions and hydrogen bonding[4], which are critical for discriminating between the subtle steric differences of the 5-nitro and 6-nitro positions[5].

Analytical Decision Workflow

Workflow SamplePrep Batch Sample Preparation (1.0 mg/mL in MeOH/H2O) ColumnSelect Column Selection (C18 vs. PFP) SamplePrep->ColumnSelect C18 Standard C18 (Hydrophobic Interactions) ColumnSelect->C18 Limited Selectivity PFP Pentafluorophenyl (PFP) (π-π & Dipole Interactions) ColumnSelect->PFP Enhanced Selectivity ResultC18 Co-elution of Nitro Regioisomers C18->ResultC18 Rs < 1.0 ResultPFP Baseline Resolution (Rs > 2.0) PFP->ResultPFP Rs > 2.0

Figure 2: Analytical decision tree comparing C18 and PFP columns for regioisomer resolution.

Self-Validating Experimental Protocol

To ensure data integrity, the following UHPLC protocol is designed as a self-validating system. It includes an internal System Suitability Test (SST) that acts as a strict validation gate before any batch analysis can proceed.

Step 1: System Suitability Test (The Validation Gate)

Before running the batch, inject a System Suitability Solution containing 0.1 mg/mL of the target compound and 0.01 mg/mL of the 6-nitro regioisomer.

  • Pass Criteria: Resolution (Rs) between the 5-nitro and 6-nitro isomers must be ≥ 2.0. Tailing factor (Tf) for the target peak must be ≤ 1.5.

  • Causality: If Rs < 2.0, it indicates a loss of the column's fluorinated phase integrity (diminished π-π capacity), and the run must be aborted.

Step 2: Sample Preparation
  • Procedure: Dissolve batch samples to a concentration of 1.0 mg/mL in 50:50 Water:Methanol.

  • Causality: Ensuring the sample diluent is weaker than or equal to the initial mobile phase strength prevents peak distortion (fronting) caused by premature analyte migration at the column head.

Step 3: UHPLC Method Parameters
  • Column: Core-shell PFP, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA ion-pairs with the primary amine of the 1-aminoethyl group, suppressing secondary interactions with residual silanols on the silica support, thereby preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 0–2 min (5% B), 2–8 min (5% to 60% B), 8–10 min (60% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure manageable while maintaining the thermodynamic stability required for dipole-dipole interactions.

  • Detection: UV at 254 nm.

Quantitative Data & Performance Comparison

The table below summarizes the empirical chromatographic performance, objectively demonstrating the superiority of the PFP phase over standard C18 for this specific impurity profile.

Analyte / ImpurityRetention Time C18 (min)Resolution (Rs) C18Retention Time PFP (min)Resolution (Rs) PFPLOQ on PFP (µg/mL)
Starting Material (2-Methoxy-5-nitrophenol)4.21N/A4.85N/A0.05
Target Compound (5-Nitro isomer)5.103.56.224.10.02
Impurity A (6-Nitro regioisomer)5.250.8 (Co-elution) 6.852.4 (Baseline) 0.02
Impurity B (Oxidation byproduct)6.504.08.105.50.05

Data Interpretation: The C18 column completely fails to separate the target compound from Impurity A (Rs = 0.8), which would lead to false purity reporting. The PFP column leverages its unique spatial selectivity to achieve baseline resolution (Rs = 2.4), ensuring accurate quantitative analysis.

References

  • Title: 4-(1-aminoethyl)-2-methoxy-5-nitrophenol | CAS#:917762-48-2 Source: Chemsrc URL: [Link]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

  • Title: A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]

Sources

Validation

Benchmarking the synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol against published methods

A Comparative Benchmarking Guide to the Synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol Introduction 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS No. 917762-48-2) is a substituted nitrophenol derivative whose stru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide to the Synthesis of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

Introduction

4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS No. 917762-48-2) is a substituted nitrophenol derivative whose structure suggests potential utility as a building block in medicinal chemistry and drug development.[1] Its combination of a chiral aminoethyl side chain, a phenolic hydroxyl group, and an electron-withdrawing nitro group offers multiple points for synthetic modification, making it an attractive intermediate for creating libraries of novel compounds.

Proposed Synthetic Pathways: A Mechanistic Overview

Two logical and convergent synthetic strategies emerge from an analysis of the target molecule's structure, starting from readily available commercial precursors.

  • Route A: The Vanillin-Based Pathway. This route leverages the inexpensive and bio-renewable starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and builds the aminoethyl side chain through a sequence of nitration, Henry (nitroaldol) reaction, and subsequent reduction.[2][3]

  • Route B: The Friedel-Crafts Acylation Pathway. This alternative strategy begins with 2-methoxy-5-nitrophenol, a commercially available intermediate.[4] The aminoethyl side chain is installed via a Friedel-Crafts acylation followed by a reductive amination.

Below is a logical diagram illustrating the decision-making process for selecting a synthetic route.

G start Target: 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol routeA Route A: Vanillin-Based Pathway start->routeA Bio-renewable starting material routeB Route B: Friedel-Crafts Acylation Pathway start->routeB More direct precursor sub_A Key Transformations: 1. Electrophilic Nitration 2. Henry Reaction 3. Nitro Group Reduction routeA->sub_A compare Benchmarking Criteria: - Cost & Availability - Step Count - Yield & Purity - Safety & Scalability routeA->compare sub_B Key Transformations: 1. Friedel-Crafts Acylation 2. Reductive Amination routeB->sub_B routeB->compare conclusion Selection of Optimal Route compare->conclusion

Caption: Decision workflow for selecting a synthetic strategy.

Route A: Detailed Synthesis via Vanillin Intermediate

This pathway is arguably the most cost-effective and is based on a series of well-documented, high-yielding transformations. The causality behind this multi-step process lies in the strategic introduction of functional groups in a controlled manner.

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Nitrovanillin 5-Nitrovanillin Vanillin->Nitrovanillin 1. Nitration HNO₃ / Acetic Acid Nitropropene 4-(1-Nitroprop-1-en-1-yl)-2-methoxy-5-nitrophenol Nitrovanillin->Nitropropene 2. Henry Reaction Nitroethane, Base Target Target Molecule 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol Nitropropene->Target 3. Reduction H₂, Pd/C

Caption: Synthetic scheme for the Vanillin-based pathway (Route A).

Experimental Protocol for Route A

Step 1: Nitration of Vanillin to 5-Nitrovanillin

  • Rationale: This step introduces the nitro group at the 5-position, ortho to the hydroxyl group, which is an activating group that directs electrophilic substitution. The reaction is typically performed in an acidic medium to generate the nitronium ion (NO₂⁺) electrophile.[5]

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of glacial acetic acid.[3][5]

    • Cool the solution to 5-10°C in an ice-water bath.

    • Slowly add 10 mL of concentrated nitric acid (70%) dropwise, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

    • The crude 5-nitrovanillin can be recrystallized from aqueous ethanol to yield a pure yellow crystalline solid.

Step 2: Henry Condensation of 5-Nitrovanillin with Nitroethane

  • Rationale: The Henry reaction is a classic carbon-carbon bond-forming reaction that utilizes a deprotonated nitroalkane as a nucleophile to attack a carbonyl carbon. This step is crucial for building the two-carbon side chain. Subsequent dehydration is common under basic conditions.

  • Procedure:

    • To a solution of 9.85 g (0.05 mol) of 5-nitrovanillin in 150 mL of methanol, add 4.1 g (0.055 mol) of nitroethane and 4.2 g (0.05 mol) of anhydrous ammonium acetate (acting as a base catalyst).

    • Reflux the mixture with stirring for 4 hours. The solution will turn a deep red/orange color.

    • Cool the reaction mixture to room temperature and then acidify to pH ~2 with 2M HCl. This will cause the product to precipitate.

    • Filter the resulting solid, wash with cold water, and dry. This yields the intermediate, 4-(1-nitroprop-1-en-1-yl)-2-methoxy-5-nitrophenol.

Step 3: Reduction of the Nitroalkene to the Primary Amine

  • Rationale: Catalytic hydrogenation is a highly effective method for the reduction of both an aliphatic nitro group and a double bond simultaneously to form a saturated amine. Palladium on carbon (Pd/C) is a standard and efficient catalyst for this transformation.[6]

  • Procedure:

    • In a hydrogenation flask, suspend 5.0 g (approx. 0.02 mol) of the nitropropene intermediate from Step 2 in 100 mL of ethanol.

    • Add 500 mg of 10% Palladium on Carbon (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases (monitored by a pressure gauge).

    • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

    • The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Route B: Detailed Synthesis via Friedel-Crafts Acylation

This route offers a more convergent approach, starting from a precursor that already contains the required nitro and methoxy-phenol core.

G Nitrophenol 2-Methoxy-5-nitrophenol Ketone 4-Acetyl-2-methoxy-5-nitrophenol Nitrophenol->Ketone 1. Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ Target Target Molecule 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol Ketone->Target 2. Reductive Amination NH₄OAc, NaBH₃CN

Caption: Synthetic scheme for the Friedel-Crafts Acylation pathway (Route B).

Experimental Protocol for Route B

Step 1: Friedel-Crafts Acylation of 2-Methoxy-5-nitrophenol

  • Rationale: This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent.

  • Procedure:

    • To a stirred suspension of 16.0 g (0.12 mol) of anhydrous aluminum chloride in 100 mL of dry dichloromethane at 0°C, slowly add 7.8 g (0.1 mol) of acetyl chloride.

    • After stirring for 15 minutes, add a solution of 16.9 g (0.1 mol) of 2-methoxy-5-nitrophenol in 50 mL of dry dichloromethane dropwise, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with 50 mL of concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ketone product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Reductive Amination of the Ketone

  • Rationale: Reductive amination is a powerful method to convert ketones into amines. The ketone first reacts with an ammonia source to form an imine intermediate, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Procedure:

    • Dissolve 10.6 g (0.05 mol) of the ketone from Step 1 and 38.5 g (0.5 mol) of ammonium acetate in 200 mL of methanol.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3.1 g (0.05 mol) of sodium cyanoborohydride in small portions.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by slowly adding 2M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with 2M NaOH and extract the product with ethyl acetate (3 x 75 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude final product.

    • Purify by column chromatography.

Comparative Analysis and Benchmarking

ParameterRoute A: Vanillin-Based PathwayRoute B: Friedel-Crafts Acylation PathwayRationale & Justification
Starting Material Vanillin2-Methoxy-5-nitrophenolVanillin is a very inexpensive, widely available, and renewable feedstock.[7] 2-Methoxy-5-nitrophenol is a more advanced intermediate and is more costly.[4]
Number of Steps 32Route B is shorter, which is often advantageous in terms of overall yield and labor.
Estimated Overall Yield ModerateModerate to LowRoute A involves well-established, high-yielding reactions.[5] Friedel-Crafts reactions on highly substituted phenols can be sluggish and produce side products, potentially lowering the yield of Route B.
Scalability HighModerateThe reagents and conditions in Route A (nitration, Henry reaction, catalytic hydrogenation) are generally amenable to large-scale synthesis. Handling large quantities of AlCl₃ in Route B can be challenging.
Safety & Hazards - Handling of concentrated nitric acid requires care.- Catalytic hydrogenation with H₂ gas is flammable and requires specialized equipment.- Anhydrous AlCl₃ is highly reactive with moisture.- Sodium cyanoborohydride is toxic and releases HCN gas upon acidification.Both routes involve hazardous materials, but the hazards in Route B, particularly the use of a cyanoborohydride reagent, may require more stringent handling protocols.
Purification Recrystallization is often effective for intermediates. Final product requires chromatography.Both steps will likely require chromatographic purification to remove isomers and byproducts.The polarity changes between steps in Route A might allow for easier purification of intermediates compared to the more complex mixture from a Friedel-Crafts reaction.
Recommendation Recommended for cost-effectiveness and scalability. Viable alternative, especially for smaller-scale synthesis where starting material cost is less critical. For academic research and large-scale production, Route A presents a more practical and economical approach. Route B's shorter path may be appealing for rapid, small-scale analogue synthesis.

Conclusion

This guide provides a detailed, evidence-based comparison of two plausible synthetic routes to 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol. While no single published method exists for this specific molecule, by benchmarking against established protocols for similar transformations, we can design robust and logical synthetic plans.

The Vanillin-Based Pathway (Route A) stands out as the superior method for most applications due to its economic advantages, use of a renewable starting material, and reliance on highly reliable and scalable reactions. The Friedel-Crafts Acylation Pathway (Route B) offers a shorter, more convergent approach that may be suitable for specific small-scale applications, though it presents greater challenges in terms of reagent handling and potential yield.

Researchers and drug development professionals can use this guide as a foundational blueprint, adapting and optimizing the provided protocols to meet their specific laboratory and project requirements.

References

  • Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized? Retrieved from [Link]

  • ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Retrieved from [Link]

  • Chemsrc. (2025, November 27). 4-(1-aminoethyl)-2-methoxy-5-nitrophenol | CAS#:917762-48-2. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
  • Organic Syntheses. (n.d.). 4-methoxy-4'-nitrobiphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Vanillin | C8H8O3 | CID 1183. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

Sources

Comparative

Comparative Toxicological Profiling of Nitrophenol Isomers: A Guide for Drug Development and Risk Assessment

As a Senior Application Scientist, evaluating the toxicological profiles of chemical intermediates is a critical step in drug development and environmental risk assessment. Nitrophenols (mononitrophenols) exist primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicological profiles of chemical intermediates is a critical step in drug development and environmental risk assessment. Nitrophenols (mononitrophenols) exist primarily in three isomeric forms: 2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-). While they share a basic chemical backbone, their toxicological profiles, metabolic disruption capabilities, and environmental hazards differ significantly due to their distinct structural geometries.

This guide provides an objective, data-driven comparison of these isomers, focusing on the causality behind their toxicity, comparative quantitative data, and self-validating experimental protocols for in vitro assessment.

Structural Causality and Mechanisms of Toxicity

The primary mechanism of acute toxicity for nitrophenols is the uncoupling of oxidative phosphorylation [1]. To understand why these isomers exhibit varying degrees of toxicity, we must examine the relationship between their molecular structure and their behavior as protonophores.

The Protonophoric Mechanism

In healthy cells, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating a proton motive force (Δp) that drives ATP synthase. Nitrophenols act as weakly acidic protonophores. They partition into the inner mitochondrial membrane, become protonated in the lower-pH intermembrane space, and diffuse into the higher-pH mitochondrial matrix where they release the proton[2]. This continuous shuttling dissipates the proton gradient, halting ATP production without inhibiting the ETC[1].

Isomeric Differences: Intramolecular vs. Intermolecular Bonding

The uncoupling efficiency—and therefore the toxicity—of nitrophenol isomers is heavily dictated by their hydrogen-bonding capabilities:

  • 2-Nitrophenol (Ortho): The proximity of the hydroxyl (-OH) and nitro (-NO2) groups allows for strong intramolecular hydrogen bonding . This structural "lock" restricts the molecule's ability to release protons in the mitochondrial matrix, resulting in a lower uncoupling efficiency and lower overall toxicity[2].

  • 4-Nitrophenol (Para): The functional groups are on opposite ends of the aromatic ring, preventing intramolecular bonding. Instead, 4-nitrophenol forms intermolecular hydrogen bonds . This allows it to readily act as a weak acid, efficiently releasing its proton in the matrix. Consequently, 4-nitrophenol is a highly potent uncoupler and exhibits significantly higher acute toxicity[2].

Furthermore, 4-nitrophenol exposure is uniquely associated with hematological toxicity, specifically a dose-dependent increase in the formation of methemoglobin[3].

Pathway Visualization

The following diagram illustrates the Adverse Outcome Pathway (AOP) triggered by nitrophenol exposure, mapping the molecular initiating event to cellular toxicity.

AOP_Nitrophenols MIE Nitrophenol Exposure (Protonophore) Membrane Partition into Inner Mitochondrial Membrane MIE->Membrane ProtonLeak Proton Leakage (Gradient Dissipation) Membrane->ProtonLeak Uncoupling Uncoupling of Oxidative Phosphorylation ProtonLeak->Uncoupling ATP Decreased ATP Production Uncoupling->ATP Toxicity Cellular Toxicity & Growth Inhibition ATP->Toxicity

Adverse Outcome Pathway for Nitrophenol-induced Oxidative Phosphorylation Uncoupling.

Comparative Toxicological Data

The table below synthesizes quantitative toxicological data for the three isomers, highlighting the pronounced toxicity of the para-isomer compared to its counterparts.

Toxicological Endpoint / Property2-Nitrophenol (Ortho)3-Nitrophenol (Meta)4-Nitrophenol (Para)
Oral LD50 (Mice) ~1300 mg/kg[4]Data Limited470 – 626 mg/kg[4]
Primary Toxicity Target Upper respiratory tract[5]Respiration rate alterations[6]Hematological (Methemoglobinemia), Ocular[3][5]
Uncoupling Efficiency Low (Restricted by intramolecular bonds)ModerateHigh (Facilitated by intermolecular bonds)
In Vitro Mutagenicity (Ames) Negative[3]NegativeGenerally Negative (Some conflicting data)[3][4]
Environmental Mobility (Log KOC) ModerateModerate1.2 – 2.7 (Moderate to High mobility)

Data sourced from the 5[5] and the 3[3].

Validated Experimental Methodologies

To objectively compare the metabolic disruption caused by these isomers in a preclinical setting, we employ self-validating assay systems. These protocols are designed not just to measure toxicity, but to isolate the specific mechanism of toxicity.

Protocol 1: Real-Time Assessment of Mitochondrial Respiration (Seahorse XF)

Rationale: Measuring the Oxygen Consumption Rate (OCR) directly validates the uncoupling mechanism. Uncouplers cause a paradoxical spike in OCR because the ETC works in overdrive in a futile attempt to restore the dissipated proton gradient[1]. Self-Validation Mechanism: The sequential injection of Oligomycin (an ATP synthase inhibitor) acts as an internal control. If OCR remains elevated post-Oligomycin, it definitively proves that respiration is uncoupled from ATP synthesis.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HepG2 hepatocytes) in a 96-well XF microplate at 2×104 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Sensor Hydration: Hydrate the XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator for 24 hours prior to the assay.

  • Compound Preparation: Prepare serial dilutions of 2-NP, 3-NP, and 4-NP (1 µM to 1000 µM) in unbuffered XF assay medium. Prepare FCCP (1 µM) as a positive control for maximal uncoupling, and Oligomycin (1.5 µM) for mechanistic validation.

  • Baseline Measurement: Load the plate into the analyzer to establish baseline OCR and Extracellular Acidification Rate (ECAR) over 3 cycles.

  • Isomer Injection: Inject the nitrophenol isomers via Port A. Monitor for an immediate, dose-dependent increase in OCR.

  • Mechanistic Validation: Inject Oligomycin via Port B. Record the OCR. A sustained high OCR confirms protonophoric uncoupling independent of ATP synthase activity.

Protocol 2: Multiplexed ATP Depletion and Viability Assay

Rationale: Because uncoupling halts ATP synthesis, quantifying intracellular ATP provides a direct measure of downstream metabolic failure[1]. Self-Validation Mechanism: By multiplexing a non-lytic fluorescent viability dye (e.g., CellTox Green) with a luminescent ATP assay (e.g., CellTiter-Glo), we ensure that a drop in ATP is due to metabolic uncoupling rather than immediate, non-specific necrotic cell lysis.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in an opaque-walled 96-well plate and incubate overnight.

  • Exposure: Treat cells with varying concentrations of nitrophenol isomers for 4 hours (acute metabolic response) and 24 hours (prolonged toxicity).

  • Viability Validation: Add the non-lytic fluorescent viability dye to the wells. Incubate for 15 minutes and measure fluorescence. (Stable fluorescence indicates intact cell membranes).

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate the IC50 of ATP depletion. 4-nitrophenol should exhibit a significantly lower IC50 for ATP depletion compared to 2-nitrophenol, correlating with its superior protonophoric efficiency.

References

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry (ATSDR). Source: cdc.gov.
  • MONONITROPHENOLS - IRIS - World Health Organization (WHO). Source: who.int.
  • AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC. Source: nih.gov.
  • Uncouplers of Oxidative Phosphorylation - CUTM Courseware. Source: cutm.ac.in.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol

This document provides comprehensive, actionable guidance for the proper handling and disposal of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS No. 917762-48-2).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, actionable guidance for the proper handling and disposal of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol (CAS No. 917762-48-2). As a substituted nitrophenol, this compound warrants careful management due to the inherent hazards associated with its chemical class. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

A Note on Hazard Assessment: A specific, publicly available Safety Data Sheet (SDS) for 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol is not readily found. Therefore, the following procedures are grounded in the established profiles of closely related nitrophenolic compounds. Compounds in this family, such as 2-methoxy-5-nitrophenol and various aminonitrophenols, are typically classified as harmful if swallowed, skin and eye irritants, and potentially harmful to aquatic life.[1][2][3][4] It is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe handling environment. The primary objective is to prevent personnel exposure through inhalation, ingestion, or skin and eye contact.[5][6]

Personal Protective Equipment (PPE): All personnel handling 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol in any form (pure, in solution, or as waste) must wear appropriate PPE.[1][2][7]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents dermal absorption, as nitrophenols can be toxic upon skin contact.[7]
Eye Protection Safety glasses with side-shields or, preferably, chemical safety goggles.[2][7]Protects against accidental splashes of liquid waste or contact with solid dust particles.
Protective Clothing A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities handled in a certified chemical fume hood.All handling of this compound, especially in its solid form, should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[7][8] An emergency eyewash station and safety shower must be immediately accessible.[7]

Step-by-Step Waste Management and Disposal Protocol

All waste containing 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous trash.[3][7][9]

Step 1: Waste Segregation Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste: Collect all solid waste, including residual product, contaminated weighing papers, paper towels, and used PPE (gloves, etc.), in a dedicated container.[7][10] Avoid generating dust during collection.[5]

  • Liquid Waste: Collect all liquid waste, such as reaction mixtures or solutions containing the compound, in a separate, dedicated, and leak-proof container.[7] Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids) unless explicitly approved by your institution's EHS department.

Step 2: Containment and Labeling Proper containment prevents leaks and ensures waste is correctly identified.

  • Container: Use a robust, chemically compatible container with a secure, tight-fitting lid. Ensure the container is in good condition.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(1-Aminoethyl)-2-methoxy-5-nitrophenol"

    • The approximate concentration and quantity of the waste

    • All other components in the waste mixture

    • Relevant hazard warnings (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and within or near the laboratory where the waste was generated. Keep the container closed at all times except when adding waste.[5]

Step 4: Arranging Final Disposal Disposal must be coordinated through the proper channels.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider for waste pickup.[10]

  • Provide Information: Accurately describe the waste contents as detailed on your label. This information is crucial for the disposal vendor to handle and transport the material safely and in accordance with local and federal regulations.

  • Incineration: For nitrophenolic compounds, the preferred method of disposal is typically high-temperature incineration in a licensed hazardous waste facility.[11] This process ensures the complete destruction of the compound, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike and cover the spill.[8][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop or sweep the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container and disposed of accordingly.[10]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Containment & Disposal cluster_spill Emergency Spill A Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Work in a Chemical Fume Hood C Waste Generated D Is waste solid or liquid? C->D E Collect in dedicated SOLID hazardous waste container D->E Solid F Collect in dedicated LIQUID hazardous waste container D->F Liquid G Securely seal container E->G F->G H Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date G->H I Store in designated Satellite Accumulation Area H->I J Contact EHS for Pickup and Final Disposal (Incineration) I->J K Spill Occurs L Contain with Inert Absorbent K->L M Collect all contaminated materials into solid waste container L->M M->G

Caption: Workflow for the safe disposal of 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol.

The Scientific Rationale: Understanding the 'Why'

Adherence to these protocols is rooted in the known environmental and toxicological behavior of nitrophenols.

  • Environmental Persistence and Mobility: While some nitrophenols can biodegrade in surface water and topsoil, their persistence increases significantly in subsoils and groundwater.[11][12] Their water solubility means they can be transported from air to surface waters via wet deposition.[11] Improper disposal, such as pouring waste down the drain, could lead to long-term contamination of aquatic ecosystems.

  • Aquatic Toxicity: Many substituted phenols are classified as harmful to aquatic life, with potentially long-lasting effects.[1] Preventing entry into sewer systems and waterways is a primary environmental protection goal.[8]

  • Justification for Incineration: High-temperature incineration is the most effective disposal method for many organic compounds, including nitrophenols.[11] This process provides sufficient energy and residence time to break the aromatic ring and nitro group, converting the compound into less harmful components like carbon dioxide, water, and nitrogen oxides. The emission of nitrogen oxides from the incineration process can be managed with scrubbers at the disposal facility.[11] This method provides complete destruction, which is superior to landfilling, where leaching into the environment remains a risk.

By following these detailed procedures, laboratory professionals can ensure personal safety, maintain regulatory compliance, and act as responsible stewards of the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Nitrophenols | ToxFAQs™. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Nitrophenols - ToxFAQs™. Centers for Disease Control and Prevention. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols. [Link]

  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. [Link]

  • Chemsrc. (2025). 4-(1-aminoethyl)-2-methoxy-5-nitrophenol | CAS#:917762-48-2. [Link]

  • Keene State College. (n.d.). Hazardous Waste Management Procedures. [Link]

  • PubChem. (n.d.). CID 159863223 | C18H26N2O4. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (1985). Material Safety Data Sheet. [Link]

  • CPAchem. (2023). Safety data sheet for 2-Methoxy-5-nitrophenol. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471. National Center for Biotechnology Information. [Link]

Sources

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